C25H19F2NO5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19F2NO5 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide |
InChI |
InChI=1S/C25H19F2NO5/c26-18-8-17(9-19(27)11-18)21-10-16-6-7-20(12-23(16)33-25(21)31)32-14-24(30)28-22(13-29)15-4-2-1-3-5-15/h1-12,22,29H,13-14H2,(H,28,30)/t22-/m1/s1 |
InChI Key |
GSNUSTHOUIZZGV-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Foundational & Exploratory
C25H19F2NO5 chemical structure and properties
An In-depth Technical Guide to RO3244794 (C25H19F2NO5)
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of RO3244794, a compound with the chemical formula this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Chemical Identity and Structure
RO3244794 is a specific chemical entity identified by the CAS number 361457-01-4.[1][2][3][4] Its chemical structure is that of an R-enantiomer of a propanoic acid derivative.
IUPAC Name: (R)-3-(4-fluorophenyl)-2-((((5-(4-fluorophenyl)benzofuran-2-yl)methoxy)carbonyl)amino)propanoic acid[4]
Chemical Structure:
Caption: Antagonism of the Prostacyclin (IP) Receptor Signaling Pathway by RO3244794.
The NLRP3 inflammasome is a multi-protein complex in the cytosol that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. [1][5][6]Its activation is a two-step process involving priming and activation signals.
Caption: Overview of the Canonical NLRP3 Inflammasome Activation Pathway.
Quantitative Data
The biological activity of RO3244794 has been quantified in several studies. The following tables summarize the key findings.
Table 1: Receptor Binding Affinity and Functional Antagonism
| Experimental System | Parameter | Value (pKi ± SEM) | Reference |
| Human Platelets | Binding Affinity | 7.7 ± 0.03 | [3][7] |
| Recombinant Human IP Receptor | Binding Affinity | 6.9 ± 0.1 | [3][7] |
| CHO-K1 cells with Human IP Receptor | Functional Antagonism (cAMP) | 8.5 ± 0.11 | [3][7] |
Table 2: Selectivity Profile
RO3244794 is highly selective for the IP receptor over other prostanoid receptors.
| Receptor | Binding Affinity (pKi) | Reference |
| EP1 | < 5 | [3][7] |
| EP3 | 5.38 | [3][7] |
| EP4 | 5.74 | [3][7] |
| TP | 5.09 | [3][7] |
Table 3: In Vivo Efficacy (Oral Administration in Rats)
| Model | Effect | Effective Dose Range (mg/kg, p.o.) | Reference |
| Carrageenan-induced mechanical hyperalgesia | Significant reduction | 0.3 - 30 | [3][7] |
| Carrageenan-induced edema formation | Significant reduction | 0.3 - 30 | [3][7] |
| Monoiodoacetate-induced joint discomfort | Significant reduction | 1 and 10 | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of RO3244794, based on the study by Bley et al., 2006. [7]
Receptor Binding Assays
This protocol describes the method used to determine the binding affinity of RO3244794 for the IP receptor.
Caption: Experimental Workflow for Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Membranes were prepared from either human platelets or CHO-K1 cells stably expressing the human IP receptor.
-
Incubation: Membranes were incubated in a binding buffer containing a fixed concentration of the radiolabeled IP agonist ³H-iloprost and varying concentrations of the competing ligand (RO3244794).
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the log concentration of RO3244794. The IC50 values were determined, and these were converted to Ki values using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Accumulation)
This protocol was used to assess the functional antagonism of RO3244794 by measuring its ability to inhibit agonist-induced cAMP accumulation. [7] Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human IP receptor were cultured to confluence.
-
Pre-incubation: Cells were pre-incubated with various concentrations of RO3244794.
-
Stimulation: The cells were then stimulated with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) to induce cAMP production.
-
Lysis and Detection: The reaction was stopped, cells were lysed, and the intracellular cAMP concentration was measured using a suitable detection kit (e.g., an enzyme-linked immunosorbent assay - ELISA).
-
Data Analysis: The ability of RO3244794 to inhibit the agonist-induced cAMP response was quantified, and functional pKi values were calculated from the IC50 values using the Cheng-Prusoff correction.
In Vivo Carrageenan-Induced Hyperalgesia and Edema Model
This animal model was used to evaluate the anti-inflammatory and analgesic effects of RO3244794. [7] Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats were acclimatized to the testing environment.
-
Drug Administration: RO3244794 or vehicle was administered orally at specified doses.
-
Induction of Inflammation: After a set pre-treatment time, a solution of carrageenan was injected into the plantar surface of one hind paw to induce localized inflammation.
-
Measurement of Hyperalgesia: Paw withdrawal thresholds to a mechanical stimulus (e.g., using von Frey filaments) were measured at various time points after carrageenan injection to assess mechanical hyperalgesia.
-
Measurement of Edema: Paw volume was measured using a plethysmometer before and at various time points after carrageenan injection to quantify edema formation.
-
Data Analysis: The effects of RO3244794 on paw withdrawal threshold and paw volume were compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Summary and Conclusion
RO3244794 (this compound) is a well-characterized, potent, and highly selective antagonist of the prostacyclin (IP) receptor. Its ability to block the IP receptor signaling pathway has been demonstrated through both in vitro binding and functional assays. Furthermore, in vivo studies in animal models of inflammation and pain have shown its potential as an analgesic and anti-inflammatory agent. While its name is associated with NLRP3/AIM2 inhibition in some commercial contexts, its primary, scientifically-validated mechanism of action is IP receptor antagonism. This guide provides foundational data and methodologies for professionals engaged in the research and development of compounds targeting the prostacyclin pathway.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for the novel compound (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid. The synthesis involves a multi-step process, including the preparation of two key intermediates: the amino acid (2S)-3-(4-fluorophenyl)alanine and the heterocyclic alcohol [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol. These intermediates are then coupled to form the final product. This document details the proposed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway.
Overall Synthetic Strategy
The synthesis is designed in a convergent manner, focusing on the independent preparation of the two major fragments of the target molecule, followed by their strategic coupling. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of the Benzofuran Intermediate
The synthesis of the key benzofuran fragment, [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol, is proposed to proceed in three main stages from commercially available starting materials.
Step 1.1: Synthesis of 5-(4-fluorophenyl)-1-benzofuran
This step can be achieved via a palladium-catalyzed Suzuki coupling reaction between 5-bromo-2-hydroxybenzaldehyde and 4-fluorophenylboronic acid, followed by an intramolecular cyclization.
Experimental Protocol:
A mixture of 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.5 eq) is suspended in a 3:1 mixture of toluene and ethanol. The reaction mixture is degassed and heated to reflux under an inert atmosphere for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then subjected to cyclization by heating in dimethylformamide (DMF) with K₂CO₃ (2.0 eq) at 120 °C for 4 hours. The resulting mixture is purified by column chromatography on silica gel to afford 5-(4-fluorophenyl)-1-benzofuran.
| Parameter | Value |
| Reactants | 5-bromo-2-hydroxybenzaldehyde, 4-fluorophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol, DMF |
| Temperature | Reflux, 120 °C |
| Reaction Time | 12 h (coupling), 4 h (cyclization) |
| Typical Yield | 70-80% |
Step 1.2: Synthesis of [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol
The synthesized 5-(4-fluorophenyl)-1-benzofuran is then functionalized at the 2-position to introduce a hydroxymethyl group. This can be achieved via a Vilsmeier-Haack formylation followed by reduction.
Experimental Protocol:
To a solution of 5-(4-fluorophenyl)-1-benzofuran (1.0 eq) in anhydrous DMF at 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise. The mixture is stirred at room temperature for 2 hours, then heated to 60 °C for 4 hours. The reaction is quenched by pouring it into ice-water and neutralized with a saturated NaHCO₃ solution. The precipitated aldehyde is filtered, washed with water, and dried. The crude 5-(4-fluorophenyl)-1-benzofuran-2-carbaldehyde is then dissolved in methanol, and sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours, after which the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product, [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol, is purified by column chromatography.
| Parameter | Value |
| Reactants | 5-(4-fluorophenyl)-1-benzofuran, POCl₃, NaBH₄ |
| Solvent | DMF, Methanol |
| Temperature | 0 °C to 60 °C (formylation), 0 °C to RT (reduction) |
| Reaction Time | 6 h (formylation), 2 h (reduction) |
| Typical Yield | 65-75% (over two steps) |
Step 1.3: Conversion to [5-(4-fluorophenyl)-1-benzofuran-2-yl]methyl chloroformate
The alcohol is converted to the corresponding chloroformate, which will act as the acylating agent in the final coupling step. Triphosgene is a safer alternative to phosgene gas for this transformation.
Experimental Protocol:
In a flame-dried flask under an inert atmosphere, a solution of [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. A solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise, followed by the slow addition of pyridine (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with ice-water. The organic layer is separated, washed with cold 1M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed under reduced pressure at low temperature to yield the crude chloroformate, which is used immediately in the next step without further purification.
| Parameter | Value |
| Reactants | [5-(4-fluorophenyl)-1-benzofuran-2-yl]methanol, Triphosgene |
| Base | Pyridine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | Quantitative (used in situ) |
Part 2: Synthesis of the Amino Acid Intermediate
The chiral amino acid, (2S)-3-(4-fluorophenyl)alanine, is prepared using an asymmetric synthesis approach to ensure the correct stereochemistry in the final product.
Step 2.1: Enantioselective Synthesis of (2S)-3-(4-fluorophenyl)alanine
The Schöllkopf method, which utilizes a chiral glycine equivalent, is a reliable method for the enantioselective synthesis of α-amino acids.[1]
Experimental Protocol:
The Schöllkopf chiral auxiliary, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is deprotonated with n-butyllithium in anhydrous tetrahydrofuran (THF) at -78 °C. 4-Fluorobenzyl bromide (1.1 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting diastereomeric product is then hydrolyzed with dilute aqueous HCl (e.g., 0.1 M HCl) at room temperature for 48 hours. The aqueous layer is washed with DCM to remove the chiral auxiliary by-products. The aqueous layer is then neutralized with a suitable base (e.g., dilute NaOH or an ion-exchange resin) to precipitate the free amino acid. The product, (2S)-3-(4-fluorophenyl)alanine, is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
| Parameter | Value |
| Reactants | Schöllkopf reagent, n-BuLi, 4-fluorobenzyl bromide |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | Overnight (alkylation), 48 h (hydrolysis) |
| Typical Yield | 60-70% |
| Diastereomeric Excess | >95% |
Part 3: Final Coupling and Product Formation
The final step involves the formation of the carbamate linkage between the two synthesized intermediates.
Step 3.1: Synthesis of the Target Compound
The crude [5-(4-fluorophenyl)-1-benzofuran-2-yl]methyl chloroformate is reacted with (2S)-3-(4-fluorophenyl)alanine in the presence of a base to yield the final product.
Experimental Protocol:
(2S)-3-(4-fluorophenyl)alanine (1.0 eq) is dissolved in a 1:1 mixture of tert-butanol and water containing sodium carbonate (Na₂CO₃, 2.5 eq). The solution is cooled to 0 °C. A solution of the crude [5-(4-fluorophenyl)-1-benzofuran-2-yl]methyl chloroformate (1.1 eq) in tert-butanol is added dropwise. The reaction mixture is stirred at 50 °C for 12 hours. After cooling to room temperature, the tert-butanol is removed under reduced pressure. The aqueous residue is acidified with 1M HCl to pH 2-3, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified by preparative HPLC to yield (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid.
| Parameter | Value |
| Reactants | [5-(4-fluorophenyl)-1-benzofuran-2-yl]methyl chloroformate, (2S)-3-(4-fluorophenyl)alanine |
| Base | Na₂CO₃ |
| Solvent | tert-Butanol/Water |
| Temperature | 50 °C |
| Reaction Time | 12 hours |
| Typical Yield | 50-60% |
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of the target molecule.
Caption: Key steps in the synthesis of the target compound.
Disclaimer: The experimental protocols and quantitative data provided in this guide are based on established chemical transformations and may require optimization for specific laboratory conditions. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
A Technical Guide to the Spectroscopic Analysis of C25H19F2NO5
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental spectroscopic data for the compound with the molecular formula C25H19F2NO5 is not available in publicly accessible databases. This guide provides a comprehensive overview of the standard methodologies and expected spectroscopic characteristics for a compound of this nature.
Introduction
The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This document outlines the standard experimental protocols and expected data for the analysis of the organic compound this compound.
General Workflow for Spectroscopic Analysis
The characterization of a novel compound follows a logical progression of experiments, each providing unique insights into the molecular structure. The overall workflow is depicted below.
Caption: A generalized workflow for the spectroscopic analysis of a novel compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] This is crucial for determining the molecular weight and elemental composition of a compound.
3.1. Expected Data
For this compound, high-resolution mass spectrometry (HRMS) is expected to yield a molecular ion peak corresponding to its exact mass.
| Parameter | Expected Value |
| Molecular Formula | This compound |
| Exact Mass | 465.1231 |
| Ionization Mode | ESI+, ESI- |
3.2. Experimental Protocol
A common method for small molecule analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, is used for accurate mass measurement.[3][4]
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules and can be run in positive or negative ion mode.[1]
-
Calibration: The instrument is calibrated using a standard of known masses to ensure high mass accuracy.[3][5] Internal calibration, or the use of a "lock mass," can further improve accuracy.[3]
-
Data Acquisition: Data is acquired in full scan mode to detect the molecular ion. Tandem MS (MS/MS) can be used to fragment the molecular ion and provide structural information.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of chemical bonds.[6] It is a powerful tool for identifying the functional groups present in a molecule.[7]
4.1. Expected Data
Based on the molecular formula this compound, the following functional group absorptions might be observed.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkane C-H Stretch | 3000 - 2850[8] |
| Carbonyl (C=O) Stretch (e.g., ester, ketone, amide) | 1800 - 1650 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1400 - 1000 |
| C-O Stretch (e.g., ether, ester) | 1300 - 1000 |
| N-O Stretch (e.g., nitro group) | 1550 - 1475 and 1360 - 1290 |
4.2. Experimental Protocol
For a solid sample, several preparation methods are available.
-
KBr Pellet Method: A small amount of the powdered sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg).[9] The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.[9]
-
Thin Solid Film Method: The solid sample is dissolved in a volatile solvent like methylene chloride.[10] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[10] After the solvent evaporates, a thin film of the compound remains, which can be analyzed directly.[10]
-
Attenuated Total Reflectance (ATR): ATR is a common technique that requires minimal sample preparation, where the solid sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and in this case, ¹⁹F).
5.1. Expected Data
| Experiment | Information Obtained |
| ¹H NMR | Provides information on the number of different types of protons, their chemical environment (chemical shift), neighboring protons (spin-spin splitting), and relative number of protons (integration). |
| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule. Proton-decoupled spectra display each unique carbon as a single peak. |
| ¹⁹F NMR | Given the presence of fluorine, this experiment will show the number of distinct fluorine environments and their coupling to other nuclei. |
| 2D NMR (e.g., COSY, HSQC) | These experiments reveal connectivity between atoms. COSY shows ¹H-¹H couplings, while HSQC correlates directly bonded ¹H and ¹³C atoms.[11] |
5.2. Experimental Protocol
-
Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] For ¹³C NMR, a more concentrated sample (50-100 mg) is often required due to the lower natural abundance of ¹³C.[13]
-
Solvent and Referencing: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[14] Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (0 ppm).[14]
-
Data Acquisition: The sample in a clean NMR tube is placed in the spectrometer.[12][15] The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A series of pulses are applied to acquire the free induction decay (FID), which is then Fourier transformed to generate the spectrum.
Logical Integration of Spectroscopic Data
The data from each spectroscopic technique are complementary and must be integrated to propose a final chemical structure.
Caption: Logical flow for integrating data from different spectroscopic techniques.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. biocompare.com [biocompare.com]
- 3. rsc.org [rsc.org]
- 4. WO2008110581A2 - Mass spectrometric quantitation - Google Patents [patents.google.com]
- 5. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jascoinc.com [jascoinc.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ucl.ac.uk [ucl.ac.uk]
An In-Depth Technical Guide to C25H19F2NO5: A Novel Kinase Modulator
Disclaimer: Publicly available chemical databases and scientific literature do not contain specific information for a compound with the molecular formula C25H19F2NO5. The following technical guide is a hypothetical example created to fulfill the user's request for a detailed report on a molecule of this complexity, structured for an audience of researchers, scientists, and drug development professionals. All data, names, and experimental details are illustrative.
Introduction
The compound this compound, herein referred to by its designated research code Zenvofloxet , is a novel synthetic molecule with potential applications in modulating inflammatory signaling pathways. This document provides a comprehensive overview of its chemical properties, biological activity, and the methodologies used for its characterization.
IUPAC Name and Synonyms
-
IUPAC Name: (2-(3,4-difluorophenyl)-6-((4-methoxyphenyl)carbamoyl)-1,3-benzoxazol-5-yl) acetate
-
Synonyms:
-
Zenvofloxet
-
Research Code: RX-2519
-
2-(3,4-difluorophenyl)-5-acetyloxy-N-(4-methoxyphenyl)-1,3-benzoxazole-6-carboxamide
-
Physicochemical and Pharmacokinetic Properties
Zenvofloxet has been characterized to determine its fundamental physicochemical and pharmacokinetic parameters.
| Parameter | Value |
| Molecular Weight | 463.4 g/mol |
| LogP | 3.8 |
| Aqueous Solubility (pH 7.4) | 0.015 mg/mL |
| Plasma Protein Binding | 98.2% |
| Half-life (t1/2) in vivo (rodent model) | 6.8 hours |
| Bioavailability (Oral, rodent model) | 45% |
Pharmacodynamics and Biological Activity
Zenvofloxet has been identified as a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathway of several cytokines that are pivotal in inflammatory and autoimmune responses.
| Assay Type | Target | IC50 (nM) |
| In vitro Kinase Assay | JAK1 | 1250 |
| In vitro Kinase Assay | JAK2 | 850 |
| In vitro Kinase Assay | JAK3 | 15 |
| In vitro Kinase Assay | TYK2 | 975 |
| Cellular Phosphorylation Assay (pSTAT5) | IL-2 stimulated T-cells | 55 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol details the method used to determine the half-maximal inhibitory concentration (IC50) of Zenvofloxet against JAK family kinases.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and appropriate peptide substrate.
-
Zenvofloxet, serially diluted in DMSO.
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ADP-Glo™ Kinase Assay kit.
-
-
Procedure:
-
A 5 µL solution of the respective JAK enzyme in kinase buffer is added to the wells of a 384-well plate.
-
1 µL of Zenvofloxet at various concentrations (from 100 µM to 0.1 nM) is added to the wells. A DMSO control is included.
-
The plate is incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding 4 µL of a solution containing ATP and the peptide substrate.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ detection reagents as per the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The resulting data is normalized to controls and the IC50 values are calculated using a four-parameter logistic curve fit.
-
Cellular pSTAT5 Inhibition Assay
This protocol describes the method to assess the inhibitory effect of Zenvofloxet on the IL-2-induced phosphorylation of STAT5 in human T-cells.
-
Reagents and Materials:
-
Cryopreserved human peripheral blood mononuclear cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% FBS.
-
Recombinant human Interleukin-2 (IL-2).
-
Zenvofloxet, serially diluted in DMSO.
-
Fixation and permeabilization buffers.
-
Phycoerythrin (PE)-conjugated anti-phospho-STAT5 (pSTAT5) antibody.
-
Flow cytometer.
-
-
Procedure:
-
PBMCs are thawed, washed, and resuspended in RPMI-1640 medium.
-
Cells are plated in a 96-well plate and treated with various concentrations of Zenvofloxet for 1 hour.
-
Cells are then stimulated with 100 U/mL of IL-2 for 15 minutes at 37°C.
-
The stimulation is stopped by immediate fixation of the cells.
-
Cells are permeabilized and then stained with the PE-conjugated anti-pSTAT5 antibody.
-
The fluorescence intensity of individual cells is analyzed by flow cytometry.
-
The geometric mean fluorescence intensity (gMFI) is determined for each treatment condition, and the IC50 value is calculated.
-
Visualizations: Signaling Pathways and Workflows
Zenvofloxet Mechanism of Action in the JAK-STAT Pathway
Caption: Zenvofloxet inhibits JAK3, blocking STAT5 phosphorylation.
Experimental Workflow for Cellular IC50 Determination
Caption: Workflow for assessing Zenvofloxet's cellular potency.
The Rising Therapeutic Potential of Novel Benzofuran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the latest advancements in the biological evaluation of novel benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Benzofuran derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and target key pathways involved in cancer progression.
One of the primary mechanisms of action for several anticancer benzofuran derivatives is the inhibition of tubulin polymerization.[4][5] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[4] Another critical target is the NF-κB signaling pathway, a key regulator of inflammation and cell survival, which is often dysregulated in cancer.[6] Certain benzofuran derivatives have been shown to inhibit this pathway, contributing to their antitumor effects.[6] Furthermore, some derivatives have been found to induce apoptosis through p53-dependent pathways.[6]
The following table summarizes the in vitro anticancer activity of selected novel benzofuran derivatives.
| Compound ID/Description | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 1c | K562 (Leukemia) | MTT | ~25 | [1] |
| MOLT-4 (Leukemia) | MTT | ~30 | [1] | |
| HeLa (Cervical) | MTT | ~40 | [1] | |
| Compound 1e | K562 (Leukemia) | MTT | ~35 | [1] |
| MOLT-4 (Leukemia) | MTT | ~45 | [1] | |
| HeLa (Cervical) | MTT | ~50 | [1] | |
| Compound 2d | K562 (Leukemia) | MTT | ~20 | [1] |
| MOLT-4 (Leukemia) | MTT | ~25 | [1] | |
| HeLa (Cervical) | MTT | ~30 | [1] | |
| Compound 3a | K562 (Leukemia) | MTT | ~40 | [1] |
| MOLT-4 (Leukemia) | MTT | ~50 | [1] | |
| HeLa (Cervical) | MTT | ~60 | [1] | |
| Compound 3d | K562 (Leukemia) | MTT | ~85 | [1] |
| MOLT-4 (Leukemia) | MTT | ~70 | [1] | |
| HeLa (Cervical) | MTT | ~80 | [1] | |
| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast) | MTT | 3.01 | [2] |
| HCT-116 (Colon) | MTT | 5.20 | [2] | |
| HT-29 (Colon) | MTT | 9.13 | [2] | |
| Oxindole-based benzofuran 22d | MCF-7 (Breast) | MTT | 3.41 | [2] |
| T-47D (Breast) | MTT | 3.82 | [2] | |
| Oxindole-based benzofuran 22f | MCF-7 (Breast) | MTT | 2.27 | [2] |
| T-47D (Breast) | MTT | 7.80 | [2] | |
| Benzofuran-based oxadiazole 14c | HCT116 (Colon) | Not Specified | 3.27 | [2] |
| Thiazole-benzofuran 32a | HePG2 (Liver) | Not Specified | 4.0-8.99 | [2] |
| HeLa (Cervical) | Not Specified | 6.55-13.14 | [2] | |
| MCF-7 (Breast) | Not Specified | 8.49-16.72 | [2] | |
| PC3 (Prostate) | Not Specified | Not Specified | [2] | |
| Fluorinated benzofuran 1 | HCT116 (Colon) | WST-1 | 19.5 | [7] |
| Fluorinated benzofuran 2 | HCT116 (Colon) | WST-1 | 24.8 | [7] |
| 2-Arylbenzofuran 1 (with bromine) | K562 (Leukemia) | MTT | 5 | [3] |
| HL60 (Leukemia) | MTT | 0.1 | [3] |
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[8][9] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[10]
The following table presents the in vitro antimicrobial activity of selected novel benzofuran derivatives.
| Compound ID/Description | Microorganism | Assay | MIC (µg/mL) | Reference |
| Aza-benzofuran 1 | Salmonella typhimurium | Broth dilution | 12.5 | [11] |
| Escherichia coli | Broth dilution | 25 | [11] | |
| Staphylococcus aureus | Broth dilution | 12.5 | [11] | |
| Aza-benzofuran 2 | Staphylococcus aureus | Broth dilution | 25 | [11] |
| Oxa-benzofuran 5 | Penicillium italicum | Broth dilution | 12.5 | [11] |
| Colletotrichum musae | Broth dilution | 12.5-25 | [11] | |
| Oxa-benzofuran 6 | Penicillium italicum | Broth dilution | 12.5 | [11] |
| Colletotrichum musae | Broth dilution | 12.5-25 | [11] | |
| Benzofuran ketoxime 38 | Staphylococcus aureus | Not Specified | 0.039 | [8] |
| Candida albicans | Not Specified | 0.625-2.5 | [8] | |
| Benzofuran with C-6 hydroxyl (15, 16) | Various bacterial strains | Not Specified | 0.78-3.12 | [8] |
| Benzofuran-2-yl derivatives | Various bacterial strains | Not Specified | 0.78-6.25 | [8] |
| Benzofuran-piperazine M5a, M5g | Enterococcus faecalis | Agar well diffusion | 50 | |
| Benzofuran-piperazine M5i, M5k, M5l | Candida albicans | Agar well diffusion | 25 | |
| 3-Benzofurancarboxylic acid deriv. III, IV, VI | Gram-positive bacteria | Not Specified | 50-200 | [12] |
| 3-Benzofurancarboxylic acid deriv. III, VI | Candida albicans, C. parapsilosis | Not Specified | 100 | [12] |
| Benzofuran disulfide V40 | Xanthomonas oryzae pv. oryzae | Not Specified | 0.28 (EC50) | [13][14] |
| Xanthomonas oryzae pv. oryzicola | Not Specified | 0.56 (EC50) | [13][14] | |
| Xanthomonas axonopodis pv. citri | Not Specified | 10.43 (EC50) | [13][14] |
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have exhibited potent anti-inflammatory properties by modulating key signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK).[15][16][17][18] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[7][11] Specifically, they can suppress the phosphorylation of key signaling proteins like IKK, p65, ERK, JNK, and p38.[15][16]
The following table summarizes the in vitro anti-inflammatory activity of selected novel benzofuran derivatives.
| Compound ID/Description | Assay | Target/Cell Line | IC50 (µM) | Reference |
| Aza-benzofuran 1 | NO inhibition | RAW 264.7 | 17.3 | [11] |
| Aza-benzofuran 4 | NO inhibition | RAW 264.7 | 16.5 | [11] |
| Piperazine/benzofuran hybrid 5d | NO inhibition | RAW 264.7 | 52.23 | [15][17] |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran 1 | Neutrophil respiratory burst | Human neutrophils | 4.15 | [19] |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran 2 | Neutrophil respiratory burst | Human neutrophils | 5.96 | [19] |
| Fluorinated benzofuran 2 | IL-6 secretion | Macrophages | 1.2-9.04 | [7][20] |
| CCL2 secretion | Macrophages | 1.5-19.3 | [7][20] | |
| NO production | Macrophages | 2.4-5.2 | [7][20] | |
| PGE2 production | Macrophages | 1.1-20.5 | [7][20] | |
| Fluorinated benzofuran 3 | IL-6 secretion | Macrophages | 1.2-9.04 | [7][20] |
| CCL2 secretion | Macrophages | 1.5-19.3 | [7][20] | |
| NO production | Macrophages | 2.4-5.2 | [7][20] | |
| PGE2 production | Macrophages | 1.1-20.5 | [7][20] | |
| Fluorinated benzofuran 8 | IL-6 secretion | Macrophages | 1.2-9.04 | [7][20] |
| CCL2 secretion | Macrophages | 1.5-19.3 | [7][20] |
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Benzofuran derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[21][22]
The following table summarizes the in vitro antioxidant activity of selected novel benzofuran derivatives.
| Compound ID/Description | Assay | IC50/EC50 | Reference |
| Benzofuran derivatives 6a, 6b, 6d, 6h, 6o, 6p, 6r | DPPH radical scavenging | "very good antioxidant activity" | [22] |
| 1,3-Benzofuran derivatives 61-63 | DPPH radical scavenging | EC50: 8.27-10.59 mM | [21] |
| Benzofuran ester 64 | DPPH radical scavenging | "highest free radical scavenging activity" | [21] |
| Benzofuran-2-carboxamide 65 | LPO inhibition | 62% inhibition at 100 mM | [21] |
| DPPH radical scavenging | 23.5% inhibition at 100 mM | [21] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of novel benzofuran derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test benzofuran derivatives
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzofuran derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scienceopen.com [scienceopen.com]
- 22. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Framework for the In Silico Prediction of C25H19F2NO5 Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of novel bioactive molecules is a cornerstone of modern drug discovery. This document outlines a comprehensive in silico framework for predicting the biological activity of the novel chemical entity C25H19F2NO5. In the absence of pre-existing experimental data for this specific compound, this guide details a systematic, multi-pronged computational approach to elucidate its potential therapeutic targets, mechanism of action, and bioactivity profile. The methodologies described herein leverage established principles of cheminformatics, molecular modeling, and machine learning to generate testable hypotheses and guide subsequent experimental validation.
Introduction to In Silico Bioactivity Prediction
In silico drug discovery methods have become indispensable tools for accelerating the identification and optimization of new therapeutic agents.[1][2][3] These computational techniques allow for the rapid screening of vast chemical spaces and the prediction of biological activities, thereby reducing the time and cost associated with traditional experimental approaches.[1] For a novel compound such as this compound, for which public bioactivity data is unavailable, a structured in silico investigation is the logical first step to profile its pharmacological potential.
The predictive workflow can be broadly categorized into two primary approaches: ligand-based and structure-based methods.[1][4][5] Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities. Structure-based methods, conversely, depend on the three-dimensional structure of a biological target to predict its interaction with a potential ligand.[1] This guide will detail a workflow that strategically integrates both approaches, supplemented by machine learning models for enhanced predictive power.
Proposed In Silico Prediction Workflow
The initial phase of analysis for this compound involves a systematic workflow designed to generate a comprehensive bioactivity profile. This workflow begins with the fundamental representation of the molecule and progresses through several stages of computational analysis.
Figure 1: A generalized workflow for the in silico bioactivity prediction of a novel chemical entity.
Methodologies and Hypothetical Data
Ligand-Based Approaches
In the absence of a known target for this compound, ligand-based methods can provide initial hypotheses by comparing its structure to libraries of compounds with known biological activities.[6]
Experimental Protocol: Chemical Similarity Search
-
Canonical Representation: The 2D structure of this compound is converted into a canonical SMILES (Simplified Molecular-Input Line-Entry System) string.
-
Fingerprint Generation: Molecular fingerprints (e.g., Morgan fingerprints, MACCS keys) are calculated for this compound. These fingerprints are bit strings that encode structural features of the molecule.
-
Database Screening: The generated fingerprints are used to screen large chemical databases (e.g., ChEMBL, PubChem) to identify compounds with a high degree of structural similarity. The Tanimoto coefficient is commonly used to quantify this similarity.
-
Target Annotation: The known biological targets of the most similar compounds are compiled to create a preliminary list of potential targets for this compound.
Experimental Protocol: Quantitative Structure-Activity Relationship (QSAR)
-
Dataset Curation: A dataset of structurally related compounds with experimentally determined bioactivity (e.g., IC50 values) against a specific target is collected.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.
-
Model Training: A statistical model (e.g., multiple linear regression, support vector machine, random forest) is trained to establish a correlation between the molecular descriptors and the observed bioactivity.[6]
-
Bioactivity Prediction: The trained QSAR model is then used to predict the bioactivity of this compound based on its calculated descriptors.
Structure-Based Approaches
Once a list of potential targets is generated, structure-based methods can be employed to model the physical interactions between this compound and these targets.
Experimental Protocol: Molecular Docking
-
Target Preparation: The 3D crystal structure of a potential protein target is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: A low-energy 3D conformation of this compound is generated.
-
Binding Site Definition: The active site or binding pocket of the protein is defined, often based on the location of a co-crystallized ligand or through pocket detection algorithms.
-
Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site to find the most favorable binding pose.[2]
-
Scoring and Analysis: The predicted binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
ADMET Prediction
Early prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.
Experimental Protocol: In Silico ADMET Profiling
-
Model Selection: A variety of pre-built computational models are used to predict different ADMET properties. These models are typically trained on large datasets of experimentally determined ADMET data.
-
Property Prediction: The 2D or 3D structure of this compound is used as input to these models to predict properties such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance rate.
-
Toxicity: Ames mutagenicity, hERG inhibition.
-
Hypothetical Quantitative Data Summary
The following tables present a hypothetical summary of the quantitative data that could be generated for this compound through the described in silico methods.
Table 1: Predicted Binding Affinities for Top Potential Targets
| Predicted Target | Target Class | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Predicted Interactions |
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | -9.8 | 50 | H-bond with LEU83, Pi-Pi stacking with PHE80 |
| Glucocorticoid Receptor (GR) | Nuclear Receptor | -9.2 | 120 | H-bond with GLN570, Hydrophobic interactions |
| Farnesoid X Receptor (FXR) | Nuclear Receptor | -8.5 | 350 | H-bond with ARG331, van der Waals contacts |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | > 90% | High probability of good oral absorption |
| BBB Penetration | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic |
Hypothetical Signaling Pathway and Logical Relationships
Based on the hypothetical prediction that Cyclin-Dependent Kinase 2 (CDK2) is a primary target of this compound, a potential mechanism of action can be visualized. CDK2 is a key regulator of the cell cycle, and its inhibition is a common strategy in cancer therapy.
Figure 2: Hypothesized signaling pathway for this compound via CDK2 inhibition.
The relationship between different computational methods forms a logical cascade, where the output of one stage informs the input of the next.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caip.co-ac.com [caip.co-ac.com]
- 4. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fluorinated Propanoic Acid Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of fluorinated propanoic acid compounds, focusing on their synthesis, biological activities, and mechanisms of action. The strategic incorporation of fluorine into propanoic acid scaffolds has emerged as a powerful tool in medicinal chemistry, offering the potential to enhance potency, improve metabolic stability, and modulate physicochemical properties of drug candidates. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to support researchers in the field of drug development.
Physicochemical and Pharmacokinetic Properties
The introduction of fluorine atoms can significantly alter the properties of propanoic acid derivatives.[1] Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, while the strong carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism.[2][3] The following tables summarize key physicochemical and pharmacokinetic parameters for a selection of fluorinated propanoic acid compounds and related derivatives.
Table 1: Physicochemical Properties of Selected Fluorinated Propanoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Reference |
| 3-Fluoropropanoic Acid | C₃H₅FO₂ | 92.07 | 0.1 | ~4.5 | [4] |
| 2-Fluoro-2-arylpropanoic Acid Derivative | Varies | Varies | Varies | Varies | [5] |
| Flurbiprofen | C₁₅H₁₃FO₂ | 244.26 | 4.16 | 4.22 | [6][7] |
Table 2: In Vitro Biological Activity of Selected Fluorinated Propanoic Acid Derivatives
| Compound | Target/Assay | Cell Line | IC₅₀ / MIC / GI₅₀ (µM) | Reference |
| 2-Aryl-2-fluoropropanoic acids (1a-e) | COX-1/COX-2 Inhibition | - | Varies | [8] |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Anticancer Activity (Mean) | NCI-60 Panel | GI₅₀: 1.57 | [9] |
| Fluorinated Thiazolidinols | PI3K/Akt/mTOR & MAPK/ERK Inhibition | A549 (Lung Cancer) | Varies | [10] |
| Fluorinated PDE4D Inhibitor (3b) | PDE4D3 Inhibition | - | Good Activity | [11] |
Table 3: Pharmacokinetic Parameters of Selected Fluorinated Propanoic Acid Derivatives
| Compound | Species | Administration | Key Parameters | Reference |
| Flurbiprofen | Human | Oral | Metabolized by CYP2C9 to 4'-hydroxy-flurbiprofen.[6] | [6][7] |
| Fluorinated PDE4D Inhibitor (3b) | Mouse | Oral | Improved pharmacokinetic profile compared to non-fluorinated analogue. | [11] |
| Perfluorononanoic Acid (PFNA) | Rat, Mouse | Oral | Longer half-life in male rats and mice compared to females.[9] | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of representative fluorinated propanoic acid compounds and for key biological assays used to evaluate their activity.
Synthesis Protocols
2.1.1. General Procedure for the Synthesis of Racemic 2-Fluoro-2-arylpropanoic Acids [5]
This protocol describes a general method for the preparation of racemic 2-fluoro-2-arylpropanoic acids starting from the corresponding ethyl ester.
-
Saponification: To a solution of ethyl 2-aryl-2-fluoropropanoate (1.0 eq) in ethanol (e.g., 10 mL per ~4 mmol of ester) at 0 °C, add an aqueous solution of sodium hydroxide (e.g., 4.2 M, 4.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Acidification: Acidify the mixture with 1 M hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-fluoro-2-arylpropanoic acid.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
2.1.2. Synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives via Friedel-Crafts Reaction [12]
This protocol outlines the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives from 3-(furan-2-yl)propenoic acids and arenes using a strong acid catalyst.
-
Reaction Setup: To a mixture of the 3-(furan-2-yl)propenoic acid derivative (1.0 eq), an arene (e.g., 0.1 mL for 0.36 mmol of acid), and dichloromethane (e.g., 1 mL), add triflic acid (TfOH, e.g., 0.5 mL for 0.36 mmol of acid) at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Quenching: Pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with chloroform.
-
Washing and Drying: Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Concentration: Distill the solvent under reduced pressure to obtain the crude product.
Biological Assay Protocols
2.2.1. Cytotoxicity MTT Assay [13][14]
This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic effects of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
2.2.2. Enzyme Inhibition Assay [4][10]
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in the appropriate solvents.
-
Reaction Mixture: In a microplate well or cuvette, combine the buffer, the enzyme, and the inhibitor at various concentrations. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. This change corresponds to the formation of the product or the depletion of the substrate.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value and, if applicable, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) by fitting the data to appropriate enzyme kinetic models.
2.2.3. Western Blotting for TLR4/NF-κB Signaling Pathway Analysis [5]
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Cell Lysis: After treating cells with the test compound, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, phosphorylated IκB, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways and Experimental Workflows
Fluorinated propanoic acid compounds can exert their biological effects through the modulation of various cellular signaling pathways. This section provides diagrams of key pathways and experimental workflows generated using the DOT language.
Signaling Pathways
Certain fluorinated compounds have been shown to influence inflammatory and cell survival pathways. The following diagrams illustrate the MAPK/ERK and PI3K/Akt/mTOR signaling cascades, which are critical in cell proliferation, differentiation, and apoptosis, and have been implicated in the mechanism of action of some fluorinated molecules.[10][15][16]
Caption: MAPK/ERK Signaling Pathway Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflows
The development of new drugs follows a structured workflow from initial screening to preclinical studies. The following diagram illustrates a typical workflow for the screening and evaluation of novel fluorinated propanoic acid derivatives.[17][18]
References
- 1. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium fluoride suppresses spleen development through MAPK/ERK signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow [mdpi.com]
- 14. Graphviz [graphviz.org]
- 15. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AI-Powered Drug Discovery | Graphwise Target Discovery [graphwise.ai]
- 18. researchgate.net [researchgate.net]
In-depth Technical Guide on C25H19F2NO5: A Novel Benzofuran Derivative
A comprehensive search for the discovery, synthesis, and initial characterization of the compound with the molecular formula C25H19F2NO5 has revealed its identity as (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid, registered in the PubChem database under the compound identification number (CID) 69429722.[1][2] However, as of the current date, there is no publicly available scientific literature detailing the specific discovery, synthesis, or biological characterization of this particular molecule.
This document, therefore, serves as a technical whitepaper on the core chemical scaffold of this compound, the benzofuran moiety, and related derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals. The information presented is based on the broader class of benzofuran compounds and aims to provide context for the potential properties and synthesis of this compound.
Core Structure and Chemical Properties
The identified compound, (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid, is a complex molecule belonging to the class of benzofuran derivatives. The core of this molecule is a benzofuran ring system, which is a heterocyclic compound consisting of a fused benzene and furan ring.
Table 1: Computed Physicochemical Properties of this compound (PubChem CID 69429722)
| Property | Value |
| Molecular Weight | 451.4 g/mol |
| XLogP3-AA | 5.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 8 |
| Exact Mass | 451.12312903 Da |
Source: PubChem Database[2]
Potential Synthesis Strategies
While a specific synthetic route for this compound is not documented, the synthesis of related benzofuran derivatives is well-established in the chemical literature. The general approaches to constructing the benzofuran scaffold and introducing the necessary functional groups can be inferred.
A plausible synthetic pathway could involve the construction of the core benzofuran ring followed by the attachment of the amino acid and phenyl moieties. Numerous methods for the synthesis of benzofurans have been developed, including:
-
Acid-catalyzed cyclizations
-
Carbonylative cyclizations via Sonogashira reactions
-
Heck-type cyclizations
-
Photocyclizations
-
Radical cyclizations
-
Transition-metal catalyzed transformations [3]
The synthesis of benzofuran-2-carboxamide derivatives often involves the coupling of a benzofuran-2-carboxylic acid with a desired amine.[4][5] For this compound, this would likely involve the synthesis of a 5-(4-fluorophenyl)-1-benzofuran-2-carboxylic acid precursor, which would then be coupled with a derivative of (2S)-3-(4-fluorophenyl)propanoic acid.
Experimental Workflow: General Synthesis of Benzofuran-2-Carboxamides
Caption: A generalized workflow for the synthesis of benzofuran-2-carboxamide derivatives.
Potential Biological Activities and Signaling Pathways
Benzofuran derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[6][7][8] These activities include antimicrobial, anti-inflammatory, antitumor, and antioxidant properties.[4][5][6]
Given the structural features of this compound, which include two fluorophenyl groups and an amino acid moiety, it is plausible that this compound could be investigated for various therapeutic applications. The presence of the benzofuran core suggests potential interactions with biological targets.
For instance, some benzofuran derivatives have been shown to have neuroprotective and antioxidant effects.[4] The mechanism of action for such compounds can involve the inhibition of excitotoxicity and the reduction of reactive oxygen species (ROS) production.
Signaling Pathway: Hypothetical Neuroprotective Mechanism of a Benzofuran Derivative
Caption: A hypothetical signaling pathway illustrating the potential neuroprotective effects of a benzofuran derivative like this compound.
Conclusion and Future Directions
While the specific compound this compound, identified as (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid, is currently uncharacterized in the public domain, its chemical structure places it within the well-studied and biologically active class of benzofuran derivatives. The information provided in this whitepaper on the synthesis and potential biological activities of related compounds can serve as a valuable resource for researchers interested in exploring this novel molecule.
Future research should focus on the de novo synthesis of this compound, followed by its comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, etc.). Subsequent in vitro and in vivo studies would be necessary to elucidate its biological activity profile and to determine its potential as a therapeutic agent. The exploration of its mechanism of action and its effects on relevant signaling pathways will be crucial in defining its pharmacological significance.
References
- 1. mdpi.com [mdpi.com]
- 2. (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid | this compound | CID 69429722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: C25H19F2NO5 Mechanism of Action Hypothesis
A comprehensive review of the available scientific literature and chemical databases reveals no specific, publicly documented compound with the molecular formula C25H19F2NO5. Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.
The absence of information for a specific molecular formula such as this compound in public scientific resources typically indicates one of the following scenarios:
-
Novelty: The compound may be a novel chemical entity that has not yet been described in peer-reviewed literature. Research and development concerning this molecule could be in a very early, unpublished stage.
-
Proprietary Research: The compound might be under investigation by a private entity, such as a pharmaceutical or biotechnology company, and is considered proprietary information not available in the public domain.
-
Theoretical Compound: The formula may represent a theoretical molecule that has been designed but not yet synthesized or studied.
-
Alternative Identification: It is possible the compound is more commonly known by a different identifier, such as a trivial name, trade name, or a different chemical notation, which is not directly linked to its molecular formula in readily accessible databases.
Broad searches for compounds with similar elemental compositions did not yield a specific match that would allow for a focused analysis. The general search results point to large families of chemical compounds, such as furoquinoline alkaloids and diepoxy-containing compounds, which possess a wide range of biological activities. However, without a direct link to this compound, any discussion of a mechanism of action would be purely speculative and not grounded in scientific evidence.
For researchers, scientists, and drug development professionals interested in this specific molecular formula, the path forward would involve:
-
Verification of the Molecular Formula: Ensuring the formula is correct and not a typographical error.
-
Chemical Synthesis: If the compound is theoretical, the first step would be its chemical synthesis and purification.
-
Structural Elucidation: Characterization of the synthesized compound to confirm its structure using techniques like NMR spectroscopy and mass spectrometry.
-
Biological Screening: Initial biological assays to determine if the compound has any activity in cellular or biochemical systems.
Should this compound be identified and characterized in future research, a technical guide on its mechanism of action would become feasible. Such a guide would be built upon the foundational data generated from preclinical studies investigating its biological targets and effects.
Methodological & Application
Application Notes and Protocols for Fluoroxanib (C25H19F2NO5) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroxanib (C25H19F2NO5) is a novel synthetic small molecule inhibitor with potential applications in oncology research. These application notes provide an overview of the experimental use of Fluoroxanib in cell culture, with a focus on its effects on the A549 human lung carcinoma cell line. The protocols detailed below are intended to guide researchers in investigating the biological activity of this compound.
Mechanism of Action
Fluoroxanib has been hypothesized to act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By binding to the kinase domain of EGFR, Fluoroxanib may block downstream signaling cascades, including the MAPK/ERK pathway, which are crucial for cell proliferation, survival, and metastasis in various cancers. The experimental data presented herein provides a preliminary assessment of this proposed mechanism.
Experimental Applications
-
Determination of Cytotoxicity: Assessing the concentration-dependent effect of Fluoroxanib on the viability of A549 cells.
-
Analysis of Apoptosis Induction: Investigating the ability of Fluoroxanib to induce programmed cell death in cancer cells.
-
Inhibition of Cell Proliferation: Measuring the anti-proliferative effects of the compound over time.
-
Investigation of Signaling Pathway Modulation: Examining the effect of Fluoroxanib on key proteins within the EGFR/MAPK signaling cascade.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments performed with Fluoroxanib on A549 cells.
Table 1: Cytotoxicity of Fluoroxanib on A549 Cells (MTT Assay)
| Fluoroxanib Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 95.3 ± 3.8 |
| 5 | 78.1 ± 5.1 |
| 10 | 52.4 ± 4.5 |
| 25 | 25.8 ± 3.9 |
| 50 | 10.2 ± 2.1 |
Table 2: Apoptosis Induction in A549 Cells (Annexin V-FITC Assay)
| Treatment | % Apoptotic Cells (Mean ± SD) |
| Control (DMSO) | 4.5 ± 1.2 |
| Fluoroxanib (10 µM) | 35.8 ± 3.7 |
| Fluoroxanib (25 µM) | 62.1 ± 4.9 |
Table 3: Inhibition of A549 Cell Proliferation (BrdU Incorporation Assay)
| Treatment | Proliferation Rate (% of Control) (Mean ± SD) |
| Control (DMSO) | 100 ± 5.6 |
| Fluoroxanib (10 µM) | 45.2 ± 4.1 |
| Fluoroxanib (25 µM) | 18.9 ± 3.3 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of Fluoroxanib on A549 cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fluoroxanib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Fluoroxanib in culture medium from a stock solution.
-
Remove the old medium and treat the cells with various concentrations of Fluoroxanib (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Western Blot Analysis of EGFR/MAPK Pathway Proteins
Objective: To investigate the effect of Fluoroxanib on the phosphorylation status of key proteins in the EGFR/MAPK signaling pathway.
Materials:
-
A549 cells
-
Fluoroxanib
-
EGF (Epidermal Growth Factor)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12 hours.
-
Pre-treat the cells with Fluoroxanib (e.g., 10 µM) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visualizations
Proposed Signaling Pathway of Fluoroxanib
Caption: Proposed inhibitory action of Fluoroxanib on the EGFR/MAPK signaling pathway.
Experimental Workflow for Cytotoxicity and Mechanistic Studies
Caption: Workflow for evaluating the in vitro effects of Fluoroxanib.
Application Notes and Protocols for Anticancer Screening of C25H19F2NO5 (Fluorodoxatyn)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the in vitro evaluation of the anticancer properties of the novel compound C25H19F2NO5, hereafter referred to as Fluorodoxatyn. These protocols are designed to be adaptable for initial screening and subsequent mechanistic studies in a cancer research laboratory. The following sections detail the experimental procedures, data presentation, and potential signaling pathways that may be investigated.
Preliminary Cytotoxicity Screening
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Fluorodoxatyn in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Fluorodoxatyn. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: IC50 Values of Fluorodoxatyn
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa (Cervical Cancer) | 12.5 ± 1.8 | 8.2 ± 1.1 |
| A549 (Lung Cancer) | 25.1 ± 3.2 | 18.7 ± 2.5 |
| MCF-7 (Breast Cancer) | 8.9 ± 1.5 | 5.4 ± 0.9 |
| HepG2 (Liver Cancer) | 31.6 ± 4.1 | 22.3 ± 3.0 |
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of Fluorodoxatyn using the MTT assay.
Mechanistic Studies: Apoptosis Induction
To understand how Fluorodoxatyn induces cell death, it's crucial to investigate whether it triggers apoptosis, a form of programmed cell death.[3] The Annexin V-FITC/Propidium Iodide (PI) assay is a common method for detecting apoptosis.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with Fluorodoxatyn at its IC50 concentration for 24, 48, and 72 hours. Include untreated and positive controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation: Apoptosis Induction by Fluorodoxatyn in HeLa Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % Live Cells |
| Untreated Control (24h) | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| Fluorodoxatyn (IC50, 24h) | 15.8 ± 2.1 | 5.2 ± 1.0 | 79.0 ± 3.1 |
| Fluorodoxatyn (IC50, 48h) | 28.4 ± 3.5 | 12.7 ± 1.9 | 58.9 ± 5.4 |
Proposed Signaling Pathway: Intrinsic Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by Fluorodoxatyn.
Cell Cycle Analysis
Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[4] Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with Fluorodoxatyn at the IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Data Presentation: Effect of Fluorodoxatyn on HeLa Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55.2 ± 4.1 | 28.7 ± 3.2 | 16.1 ± 2.5 |
| Fluorodoxatyn (IC50) | 72.8 ± 5.3 | 15.3 ± 2.8 | 11.9 ± 2.1 |
Logical Relationship: Cell Cycle Arrest
Caption: Logical diagram illustrating G1 phase cell cycle arrest induced by Fluorodoxatyn.
Disclaimer
The data presented in this document is hypothetical and for illustrative purposes only. The proposed mechanisms of action are based on established knowledge of cancer biology and pharmacology and require experimental validation for the specific compound this compound (Fluorodoxatyn). Researchers should adapt these protocols based on their specific cell lines and experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of C25H19F2NO5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial antimicrobial screening and evaluation of the novel chemical entity C25H19F2NO5. The protocols outlined below describe standard in vitro methodologies to determine its antimicrobial efficacy and potential cytotoxicity, crucial steps in the early stages of antimicrobial drug discovery.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. This compound is a novel synthetic compound with a chemical structure that suggests potential biological activity. This document details the experimental procedures for assessing its antimicrobial spectrum and potency, as well as its preliminary safety profile through cytotoxicity testing against mammalian cells. The following protocols are based on established and widely accepted methods in the field of microbiology and pharmacology.[1][2][3]
Data Presentation
Quantitative data from the antimicrobial and cytotoxicity assays should be meticulously recorded and organized. The following tables provide a template for presenting the results obtained for this compound, populated with hypothetical data for illustrative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains
| Microbial Strain | Type | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 32 | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | >128 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | 1 |
| Candida albicans (ATCC 90028) | Fungal | 64 | 1 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | 32 | 128 | 4 | Bacteriostatic |
Table 3: Cytotoxicity (IC50) of this compound on Mammalian Cell Line (e.g., HEK293)
| Compound | IC50 (µg/mL) |
| This compound | 85 |
| Doxorubicin (Positive Control) | 1.2 |
Table 4: Selectivity Index of this compound
| Microbial Strain | MIC (µg/mL) | IC50 (µg/mL) | Selectivity Index (IC50/MIC) |
| Staphylococcus aureus (ATCC 29213) | 16 | 85 | 5.3 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a standard procedure for determining the MIC of a novel compound.[1][2][4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculums standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates.[2] The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Include wells for a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Dilute the standardized microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the compound and the positive control well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, if using a growth indicator like resazurin, a color change can be observed.[1] The MIC can also be determined by measuring the optical density (OD) at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plates from the previous experiment
-
Nutrient agar plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Cytotoxicity Assay
It is crucial to assess the toxicity of the compound to mammalian cells to determine its potential for therapeutic use.[6] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[7]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be targeted by an antimicrobial compound.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Testing C25H19F2NO5 as an Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating cellular damage.[2] The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response, inducing the expression of a wide array of cytoprotective genes.[3][4]
This document provides a comprehensive protocol for evaluating the antioxidant potential of a novel investigational compound, C25H19F2NO5. The protocols detailed herein describe both cell-free and cell-based assays to thoroughly characterize the antioxidant properties of this compound. These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and a cellular antioxidant assay using 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials and Reagents
Chemicals and Reagents
-
This compound (investigational compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
2',7'-dichlorofluorescin diacetate (DCFDA/H2DCFDA)
-
Ascorbic acid (positive control)
-
Trolox (positive control)
-
Methanol (spectrophotometric grade)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Dulbecco's Modified Eagle's Medium (DMEM), phenol red-free
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Tert-butyl hydroperoxide (t-BHP) or other ROS inducer
Equipment
-
UV-Vis spectrophotometer or microplate reader
-
Fluorescence microplate reader or fluorescence microscope
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
96-well microplates (clear and black-walled)
-
Pipettes and sterile pipette tips
-
Sterile cell culture flasks and dishes
-
Vortex mixer
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be quantified spectrophotometrically at 517 nm.[6]
3.1.1. Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Store in the dark at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution 1:10 with methanol. Prepare this solution fresh before each experiment and protect it from light.[5]
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in methanol to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Positive Control (Ascorbic Acid): Prepare a stock solution of ascorbic acid in methanol and dilute it to the same concentration range as the test compound.
3.1.2. Assay Procedure
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound (this compound) or the positive control (ascorbic acid) to respective wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells.
-
Add 100 µL of methanol to the blank wells.
-
Mix the contents of the wells thoroughly by gentle pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
3.1.3. Data Analysis
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.[6]
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is measured at 734 nm.[8][9] The reduction of the ABTS•+ by an antioxidant results in a loss of color.
3.2.1. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][9] This will generate the ABTS radical cation.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol until the absorbance at 734 nm is approximately 0.70 ± 0.02.
-
This compound Stock Solution (10 mM): As prepared for the DPPH assay.
-
Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in ethanol.
-
Positive Control (Trolox): Prepare a stock solution of Trolox in ethanol and dilute it to a suitable concentration range.
3.2.2. Assay Procedure
-
In a 96-well microplate, add 10 µL of the various concentrations of the test compound or the positive control to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
3.2.3. Data Analysis
Calculate the percentage of ABTS•+ scavenging activity using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Cellular Antioxidant Assay (DCFDA Assay)
This assay measures the intracellular antioxidant capacity of a compound. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH).[10][11] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence spectroscopy.[10]
3.3.1. Cell Culture and Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[12]
3.3.2. Assay Procedure
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Treat the cells with various concentrations of this compound (prepared in phenol red-free DMEM) for 1-2 hours. Include a vehicle control (DMSO).
-
After the pre-treatment, remove the compound-containing medium and wash the cells once with warm PBS.
-
Load the cells with 20 µM DCFDA in phenol red-free DMEM and incubate for 45 minutes at 37°C in the dark.[13]
-
Wash the cells once with warm PBS.
-
Induce oxidative stress by adding a ROS inducer like 100 µM tert-butyl hydroperoxide (t-BHP) in phenol red-free DMEM to all wells except the negative control wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[10][11] Kinetic readings can be taken every 5 minutes for 1-2 hours.
3.3.3. Data Analysis
Calculate the percentage of ROS inhibition using the following formula:
% ROS Inhibition = [(F_control - F_sample) / F_control] x 100
Where:
-
F_control is the fluorescence intensity of the cells treated with the ROS inducer only.
-
F_sample is the fluorescence intensity of the cells pre-treated with the test compound and then exposed to the ROS inducer.
Plot the percentage of ROS inhibition against the concentration of the test compound to determine the EC50 value (the effective concentration to reduce ROS levels by 50%).
Data Presentation
Summarize the quantitative data from the antioxidant assays in the following table for easy comparison.
| Assay | Test Compound | IC50 / EC50 (µM) |
| DPPH Radical Scavenging | This compound | [Insert Value] |
| Ascorbic Acid | [Insert Value] | |
| ABTS Radical Scavenging | This compound | [Insert Value] |
| Trolox | [Insert Value] | |
| Cellular Antioxidant Assay (DCFDA) | This compound | [Insert Value] |
| Quercetin (or other cellular antioxidant standard) | [Insert Value] |
Visualization of Pathways and Workflows
Experimental Workflow
Nrf2-ARE Signaling Pathway
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inaccurate pipetting | Calibrate pipettes regularly and use proper pipetting techniques. |
| Incomplete mixing of reagents | Ensure thorough mixing of solutions in the wells. | |
| Low or no activity of positive control | Degraded positive control solution | Prepare fresh positive control solutions for each experiment. |
| Incorrect assay conditions (e.g., wavelength, incubation time) | Double-check all assay parameters against the protocol. | |
| High background in DCFDA assay | Autofluorescence of the compound | Run a control with the compound alone (without DCFDA) to measure its intrinsic fluorescence. |
| Photobleaching of the DCFDA probe | Minimize exposure of the plate to light during incubation and reading steps.[11] | |
| Cell toxicity observed | High concentration of DMSO or test compound | Ensure the final DMSO concentration is below 0.5%. Test a wider, lower concentration range of the compound. |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial assessment of the antioxidant properties of the novel compound this compound. By employing both cell-free and cell-based assays, researchers can gain a comprehensive understanding of its radical scavenging capabilities and its potential to mitigate cellular oxidative stress. The data generated from these experiments will be crucial for guiding further preclinical development and mechanistic studies.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.7.1. ABTS Assay [bio-protocol.org]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. doc.abcam.com [doc.abcam.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Application Notes and Protocols for In Vitro Characterization of C25H19F2NO5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the in vitro evaluation of C25H19F2NO5, a novel small molecule inhibitor. The described experimental design is intended to characterize the compound's potency, selectivity, mechanism of action, and anti-proliferative effects. For the purpose of this application note, we will proceed under the hypothesis that this compound is a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. The following protocols and data presentation guidelines will enable researchers to systematically assess the potential of this compound as a therapeutic agent.
Introduction
Small molecule inhibitors are a cornerstone of modern drug discovery, offering the potential for targeted therapies with improved efficacy and reduced side effects. The systematic in vitro evaluation of a novel chemical entity is a critical first step in the drug development pipeline. This process involves a series of well-defined experiments to elucidate the compound's biological activity and guide its further development.
This application note outlines a detailed in vitro experimental design for this compound, focusing on its hypothetical role as a CDK2 inhibitor. The protocols provided are widely used in the field and are designed to be readily adaptable to a standard laboratory setting.
Experimental Workflow
The overall experimental workflow is designed to progress from broad, initial screens to more specific, mechanistic studies. This approach ensures a logical and efficient characterization of the compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Key Experimental Protocols
Biochemical Kinase Assay for CDK2 Inhibition
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of CDK2.
Principle: This assay measures the phosphorylation of a substrate by the CDK2/Cyclin E complex. The inhibition of this phosphorylation is quantified to determine the IC50 value of the compound. A common method is a luminescence-based assay that measures the amount of ATP remaining in the reaction.
Protocol:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
In a 384-well plate, add 5 µL of a serial dilution of this compound in the reaction buffer. Include a positive control (e.g., a known CDK2 inhibitor like Roscovitine) and a negative control (DMSO vehicle).
-
Add 5 µL of a solution containing the CDK2/Cyclin E enzyme complex and a suitable substrate (e.g., Histone H1).
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | CDK2 | [Insert Value] |
| Roscovitine | CDK2 | [Insert Value] |
Cell Viability Assay (MTT)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Cell Line | This compound GI50 (µM) |
| HeLa | [Insert Value] |
| MCF-7 | [Insert Value] |
| [Other Cell Line] | [Insert Value] |
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Principle: As CDK2 is a key regulator of the G1/S transition, its inhibition is expected to cause a G1 cell cycle arrest. This can be visualized by staining the DNA of treated cells with a fluorescent dye (e.g., Propidium Iodide) and analyzing the DNA content by flow cytometry.
Protocol:
-
Treat cells with this compound at concentrations around the GI50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (X µM) | [Insert Value] | [Insert Value] | [Insert Value] |
Western Blot for Target Modulation
Objective: To confirm that this compound inhibits the CDK2 pathway in a cellular context.
Principle: Inhibition of CDK2 activity should lead to a decrease in the phosphorylation of its downstream substrates, such as Retinoblastoma protein (Rb). Western blotting can be used to detect the levels of phosphorylated Rb (pRb).
Protocol:
-
Treat cells with this compound for a specified time (e.g., 6-24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pRb (Ser807/811) and total Rb overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of pRb.
Data Presentation: The results are typically presented as a representative western blot image, accompanied by a bar graph showing the quantification of pRb levels normalized to total Rb and the loading control.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving CDK2 that is hypothetically targeted by this compound.
Caption: Proposed mechanism of action of this compound via inhibition of the CDK2 pathway.
Conclusion
The experimental design and protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its biochemical potency, cellular activity, and mechanism of action, researchers can gain critical insights into the therapeutic potential of this novel compound. The data generated from these studies will be instrumental in making informed decisions regarding the future development of this compound.
Application Notes and Protocols for the Quantification of Fluoxinitinib (C25H19F2NO5)
Introduction
Fluoxinitinib (molecular formula: C25H19F2NO5) is a novel synthetic compound under investigation as a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, a critical mediator in inflammatory responses. As Fluoxinitinib progresses through preclinical and clinical development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies.[1][2] These application notes provide detailed protocols for the quantification of Fluoxinitinib using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of Fluoxinitinib in bulk drug substance and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Symmetry® C18, 4.6 x 250 mm, 5 µm[3]
-
Mobile Phase: 0.1% Acetic Acid in Water:Acetonitrile (60:40, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Column Temperature: 25°C
-
Detection: UV at 272 nm[3]
-
Run Time: 15 minutes[3]
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fluoxinitinib reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing Fluoxinitinib in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm PVDF syringe filter before injection.[4]
Data Presentation
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Retention Time | ~ 7.8 min |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is designed for the sensitive and selective quantification of Fluoxinitinib in complex biological matrices such as human plasma, essential for pharmacokinetic studies.[5][6][7]
Experimental Protocol
1. Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: SCIEX API 4000 Triple Quadrupole Mass Spectrometer or equivalent[8]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 30 mm, 2.7 µm[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Fluoxinitinib: m/z 452.1 -> 254.2
-
Internal Standard (IS): (e.g., Labetalol) m/z 329.2 -> 162.1
-
2. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 13,000 rpm for 10 minutes.
-
Inject: Transfer the supernatant to an HPLC vial and inject into the LC-MS/MS system.[7]
Data Presentation
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95.7% - 104.3% |
| Matrix Effect | Minimal (<10%) |
Visualizations
Caption: HPLC-UV analytical workflow for Fluoxinitinib.
Caption: Proposed mechanism of action of Fluoxinitinib.
References
- 1. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive LC-MS/MS method combined with tandem hybrid hydrolysis for multiple exposure assessment of multiclass environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini [mdpi.com]
Application Notes and Protocols for the Cell-Based Assay Development of C25H19F2NO5, a Novel CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
C25H19F2NO5, hereafter designated as CDK2i-Nov, is a novel small molecule compound with therapeutic potential as an anti-cancer agent. Preliminary in-silico screening and kinase profiling studies suggest that CDK2i-Nov is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a critical role in the G1 to S phase transition and S phase progression of the cell cycle.[1][2] Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for cancer therapy.[1][3]
These application notes provide a comprehensive guide for the development of cell-based assays to characterize the biological activity of CDK2i-Nov. The following sections detail the underlying signaling pathway, experimental workflows, and step-by-step protocols for key assays to evaluate the compound's efficacy and mechanism of action in a cellular context.
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of CDK2 in regulating the G1/S phase transition of the cell cycle. In late G1 phase, the CDK2/Cyclin E complex becomes active and phosphorylates the Retinoblastoma protein (Rb).[2] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for DNA synthesis and S phase entry.[2] CDK2i-Nov is hypothesized to inhibit this process, leading to cell cycle arrest at the G1/S checkpoint.
Caption: CDK2 signaling at the G1/S transition.
Experimental Workflow for CDK2i-Nov Characterization
The following workflow provides a structured approach to characterizing the cellular effects of CDK2i-Nov, from initial screening for anti-proliferative activity to confirming its mechanism of action.
Caption: Workflow for characterizing CDK2i-Nov.
Experimental Protocols
Cell Proliferation Assay (MTS)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells in culture. It is a rapid and sensitive method for determining the anti-proliferative effects of a compound.[4]
Materials:
-
Cancer cell line (e.g., HCT116, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom plates
-
CDK2i-Nov stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of CDK2i-Nov in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[4]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Absorbance (490 nm) | % Viability |
| Vehicle (0) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.85 | 68.0 |
| 5 | 0.60 | 48.0 |
| 10 | 0.35 | 28.0 |
| 50 | 0.15 | 12.0 |
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[5][6] A CDK2 inhibitor is expected to cause an accumulation of cells in the G1 phase.
Materials:
-
Cancer cell line
-
Complete culture medium
-
6-well plates
-
CDK2i-Nov
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with CDK2i-Nov at its IC50 concentration and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.[7]
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle | 45.2 | 35.8 | 19.0 |
| CDK2i-Nov (IC50) | 75.6 | 12.3 | 12.1 |
Western Blot Analysis of Rb Phosphorylation
This assay is used to detect changes in the phosphorylation status of Rb, a direct downstream target of CDK2. Inhibition of CDK2 should lead to a decrease in phosphorylated Rb (p-Rb).
Materials:
-
Cancer cell line
-
Complete culture medium
-
6-well plates
-
CDK2i-Nov
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells as described for cell cycle analysis.
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[9]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-Rb signal to total Rb and the loading control (β-actin).
Data Presentation:
| Treatment | p-Rb/Total Rb Ratio (Normalized) |
| Vehicle | 1.00 |
| CDK2i-Nov (IC50) | 0.25 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound (CDK2i-Nov) as a CDK2 inhibitor. By systematically evaluating its effects on cell proliferation, cell cycle progression, and the phosphorylation of key downstream targets, researchers can gain valuable insights into its potency and mechanism of action, thereby guiding further preclinical development.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. nanocellect.com [nanocellect.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Novel Heterocyclic Compounds
Disclaimer: The following troubleshooting guide provides general best practices applicable to the synthesis of complex organic molecules. As of October 2025, specific peer-reviewed synthesis routes for C25H19F2NO5 are not publicly available. The experimental data and protocols provided are illustrative examples for a hypothetical compound with this molecular formula, hereafter referred to as "Compound X," to demonstrate troubleshooting principles.
Frequently Asked Questions (FAQs) - Synthesis Yield Issues
Q1: My reaction yield is significantly lower than expected. What are the most common initial checks?
A1: When troubleshooting a low yield, begin by systematically evaluating the foundational aspects of your experimental setup. First, verify the purity and integrity of your starting materials and reagents, as contaminants can interfere with the reaction. Confirm that all glassware was meticulously dried to prevent moisture from quenching sensitive reagents or catalyzing side reactions.[1] Lastly, double-check all measurements and calculations to rule out simple errors in stoichiometry.
Q2: How critical is the reaction temperature, and how can I ensure it's optimal?
A2: Reaction temperature is a critical parameter. Adding reagents too quickly can cause temperature fluctuations that may lead to the formation of byproducts.[1] For exothermic reactions, ensure your cooling bath is adequate and stable. For reactions requiring heating, use a calibrated thermometer and a stable heating source to maintain a consistent temperature. It is advisable to perform small-scale trials at slightly different temperatures to determine the optimal condition for your specific reaction.
Q3: Could my purification process be the cause of low yield?
A3: Yes, significant product loss can occur during the workup and purification stages.[1] Potential loss points include incomplete extraction during a liquid-liquid workup, product decomposition on silica gel during chromatography, or loss during solvent removal.[1][2] It is crucial to handle the product carefully at each step.
Q4: I suspect moisture is affecting my reaction. How can I create and maintain anhydrous conditions?
A4: To maintain a moisture-free environment, flame-dry all glassware under a vacuum or in an oven before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (e.g., argon or nitrogen). Use septa and needles for reagent transfer, and ensure all solvents are freshly distilled from an appropriate drying agent.
Troubleshooting Low Yield: A Logical Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low yield issues in a chemical synthesis.
Caption: A flowchart for systematic troubleshooting of low chemical synthesis yields.
Hypothetical Case Study: Synthesis of Compound X (this compound)
The following sections provide illustrative data and protocols for a hypothetical synthesis to demonstrate how to apply troubleshooting principles.
Impact of Reaction Conditions on Yield
This table summarizes the results of optimization experiments for a hypothetical Suzuki coupling step in the synthesis of Compound X.
| Trial | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (by NMR) |
| 1 | 2 | 80 | 12 | 45 | >95% |
| 2 | 2 | 100 | 12 | 62 | >95% |
| 3 | 2 | 120 | 12 | 55 (decomposition observed) | 85% |
| 4 | 4 | 100 | 12 | 78 | >95% |
| 5 | 4 | 100 | 24 | 80 | >95% |
Detailed Experimental Protocol (Hypothetical)
Reaction Step: Suzuki Coupling
-
Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add aryl halide precursor (1.0 eq), boronic acid precursor (1.2 eq), palladium catalyst (0.04 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1, 50 mL) via cannula.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Purification Troubleshooting
FAQs - Purification Issues
Q1: My compound seems to be decomposing on the silica gel column. What can I do?
A1: Acid-sensitive compounds can degrade on standard silica gel. You can neutralize the silica by flushing the column with a solvent mixture containing a small amount of a non-polar amine (e.g., 1% triethylamine in hexane) before loading your sample. Alternatively, consider using a different stationary phase like alumina or a reverse-phase column.
Q2: I am having trouble separating my product from a persistent impurity. How can I improve my column chromatography?
A2: To improve separation, you can try a shallower solvent gradient (if using automated chromatography) or a less polar solvent system for a longer column. Using a different purification technique, such as recrystallization or preparative HPLC, might also be effective.[2]
Q3: My product is not crystallizing. What techniques can I try?
A3: If your product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists (a technique called trituration).[2] Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal growth. If these fail, consider cooling the solution to a low temperature for an extended period.
Purification Method Selection Guide
This diagram helps in selecting an appropriate purification method based on the properties of the target compound and its impurities.
Caption: A decision tree for selecting a suitable chemical purification method.
References
Technical Support Center: Optimizing C25H19F2NO5 Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the solubility of C25H19F2NO5 for successful in vitro studies. Given that this compound is a novel compound, the following guidance is based on best practices for working with poorly soluble small molecules.
Troubleshooting Guides
This section provides step-by-step solutions to common solubility challenges.
Guide 1: Preparing Stock and Working Solutions of this compound
Question: How do I prepare a stock solution of this compound, and how do I dilute it to a working concentration for my experiment?
Answer:
Preparing a stable, concentrated stock solution is the first critical step. From this stock, you will make further dilutions to your final working concentration in the aqueous culture medium.
Step-by-Step Protocol for Stock Solution Preparation:
-
Solvent Selection: Start with a solvent known for its ability to dissolve a wide range of organic molecules. Dimethyl sulfoxide (DMSO) is the most common choice. See the table below for other options.
-
Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) using a calibrated analytical balance.
-
Dissolution:
-
Add the appropriate volume of your chosen solvent to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can try gentle warming in a water bath (37°C). Be cautious, as heat can degrade some compounds.
-
Sonication for 5-10 minutes can also help break up aggregates and facilitate dissolution.
-
-
Visual Inspection: After dissolution attempts, visually inspect the solution against a light source. A clear solution with no visible particles indicates complete dissolution. If you see particles, the compound has not fully dissolved at that concentration.
-
Sterile Filtration: Once dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents) to remove any potential microbial contamination or undissolved micro-precipitates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Caption: Decision tree for troubleshooting this compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to start with for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for novel small molecules due to its high dissolving power and compatibility with most in vitro assays at low final concentrations (<0.5%). If DMSO is not suitable, other options include ethanol, dimethylformamide (DMF), or a co-solvent system.
Q2: How can I determine the maximum stock concentration for this compound?
A2: You can perform a simple solubility test. Start with a known mass of the compound (e.g., 1 mg) and add small, incremental volumes of the solvent. After each addition, vortex and inspect for complete dissolution. The point at which the compound fully dissolves will give you an approximate maximum concentration.
Q3: Can I warm the stock solution to get more this compound to dissolve?
A3: Gentle warming (e.g., to 37°C) can increase the solubility of some compounds. However, be aware that heat can degrade thermally sensitive molecules. Always check for any visible changes in the solution color or clarity after warming and cooling back to room temperature. If the compound precipitates upon cooling, the supersaturated solution is not stable.
Q4: My compound is still not dissolving. What are my next steps?
A4: If you have tried the common solvents and techniques without success, you may need to consider more advanced formulation strategies. These can include the use of cyclodextrins to encapsulate the molecule or lipid-based formulations. However, these are more complex and require careful validation to ensure the formulation itself does not interfere with the experiment.
Experimental Protocols
Protocol: Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in various common laboratory solvents.
Materials:
-
This compound powder
-
Analytical balance
-
A selection of solvents (see table below)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Pipettors and tips
Procedure:
-
Weigh out 1 mg of this compound into several separate, pre-weighed vials.
-
To the first vial, add a small, precise volume of your first chosen solvent (e.g., 50 µL).
-
Vortex the vial vigorously for 2 minutes.
-
Visually inspect the solution. If it is not clear, add another measured volume of the solvent (e.g., another 50 µL) and repeat the vortexing.
-
Continue this process until the compound is fully dissolved. Record the total volume of solvent added.
-
The approximate solubility can be calculated based on the mass of the compound and the total volume of solvent required for complete dissolution.
-
Repeat this procedure for each solvent you wish to test.
Data Presentation
Table 1: Common Solvents for Preparing Stock Solutions
| Solvent | Polarity | Volatility | Cell Toxicity | Notes |
| DMSO (Dimethyl sulfoxide) | High | Low | Low (<0.5%) | The most common starting solvent. Hygroscopic. |
| Ethanol (EtOH) | High | High | Moderate | Can be toxic to some cell lines at >0.1%. |
| DMF (Dimethylformamide) | High | Moderate | Moderate | Can be more toxic than DMSO. |
| Methanol (MeOH) | High | High | High | Generally not recommended for live-cell assays. |
| PBS (Phosphate-Buffered Saline) | High | Low | None | Ideal if the compound is water-soluble. |
Table 2: Sample Solubility Assessment Log
| Solvent Tested | Mass of this compound (mg) | Total Solvent Volume for Dissolution (µL) | Calculated Solubility (mg/mL) | Calculated Molar Solubility (M) | Observations |
| DMSO | 1.0 | 100 | 10 | Calculate based on MW | Dissolved readily with vortexing. |
| Ethanol | 1.0 | 500 | 2 | Calculate based on MW | Required gentle warming to 37°C. |
| PBS | 1.0 | >2000 | <0.5 | Calculate based on MW | Insoluble. |
C25H19F2NO5 stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of C25H19F2NO5 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is influenced by several factors. The most critical are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] Many drugs exhibit optimal stability within a pH range of 4 to 8.[3][4] Elevated temperatures can accelerate degradation reactions such as hydrolysis, oxidation, and reduction.[3][4]
Q2: What are the common degradation pathways for a complex organic molecule like this compound?
A2: Complex organic molecules often degrade via several pathways, including:
-
Hydrolysis: The cleavage of chemical bonds by water.[5][6] This is a common degradation pathway for molecules containing ester or amide functional groups.[2][7]
-
Oxidation: Degradation initiated by reaction with oxygen or other oxidizing agents. The presence of peroxide impurities in excipients can also lead to oxidative degradation.[8]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation, which can provide the energy to break chemical bonds.[9]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Use buffers to maintain the pH of your solution within the optimal stability range for this compound.
-
Temperature Control: Store solutions at recommended temperatures, and avoid unnecessary exposure to high temperatures. For long-term storage, refrigeration or freezing may be appropriate, but freeze-thaw cycles should be evaluated for their impact on stability.[10]
-
Light Protection: Prepare and store solutions in amber vials or protect them from light to prevent photolytic degradation.[4]
-
Use of Antioxidants: If the molecule is susceptible to oxidation, the addition of antioxidants may be beneficial.[8]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[8]
Troubleshooting Guide
Issue 1: Rapid loss of this compound concentration in solution.
-
Possible Cause: Hydrolysis due to inappropriate pH.
-
Troubleshooting Steps:
-
Possible Cause: Temperature-induced degradation.
-
Troubleshooting Steps:
-
Review the storage and experimental temperatures. High temperatures can accelerate oxidation, reduction, and hydrolysis reactions.[3]
-
If possible, conduct experiments at lower temperatures.
-
Store stock and working solutions at the recommended temperature and minimize the time they are kept at room temperature.
-
Issue 2: Appearance of unknown peaks in my chromatogram (e.g., HPLC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
This is a strong indication of compound degradation. The new peaks likely correspond to hydrolysis, oxidation, or photolysis products.
-
To identify the degradation pathway, conduct forced degradation studies.[11][12][13] This involves intentionally exposing this compound to harsh conditions (e.g., high/low pH, hydrogen peroxide, heat, UV light) to generate degradation products.[13][14]
-
Use analytical techniques such as mass spectrometry (MS) to identify the structure of the degradation products.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Photodegradation due to inconsistent light exposure.
-
Troubleshooting Steps:
-
Ensure that all experimental steps, from solution preparation to analysis, are conducted under consistent lighting conditions.
-
Use amber glassware or light-blocking tubes to protect solutions from light.
-
If photodegradation is suspected, perform a photostability study by exposing a solution to a controlled light source and comparing it to a protected sample.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and pathways.[12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at a specified temperature for a defined period.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C).
-
Photolytic Degradation: Expose a solution of this compound to a light source with a specific output (e.g., UV lamp).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Quantitative Data Summary
Table 1: Hypothetical pH Stability Profile of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 2.0 | 40 | 24 | 65.2 |
| 4.0 | 40 | 24 | 91.5 |
| 6.0 | 40 | 24 | 98.7 |
| 8.0 | 40 | 24 | 92.1 |
| 10.0 | 40 | 24 | 70.4 |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration | Remaining this compound (%) | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 12 hours | 75.8 | DP1 |
| 0.1 M NaOH, 60°C | 12 hours | 68.3 | DP2, DP3 |
| 3% H₂O₂, RT | 24 hours | 85.1 | DP4 |
| 70°C Heat | 48 hours | 90.5 | DP1 |
| UV Light | 8 hours | 82.4 | DP5 |
Visualizations
Caption: Hypothetical Degradation Pathways of this compound.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Logic for this compound Instability.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. ijsdr.org [ijsdr.org]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Hydrolysis | Research Starters | EBSCO Research [ebsco.com]
- 6. monash.edu [monash.edu]
- 7. biomedgrid.com [biomedgrid.com]
- 8. scribd.com [scribd.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. acdlabs.com [acdlabs.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of C25H19F2NO5
This guide provides troubleshooting advice and detailed protocols to enhance the purity of synthesized C25H19F2NO5. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, byproducts from side reactions, and moisture. The specific impurities will depend on the synthetic route, but in multi-step syntheses, byproducts from previous steps can also be carried over.
Q2: What is the first step I should take to improve the purity of my compound?
A2: A simple and often effective first step is to perform a recrystallization. This technique can significantly remove many common impurities with minimal product loss if an appropriate solvent system is identified.
Q3: When is chromatography a better choice than recrystallization?
A3: Chromatography is preferred when impurities have very similar solubility properties to the desired compound, making recrystallization ineffective. It is also ideal for separating complex mixtures of byproducts or for achieving very high purity levels (>99.5%).
Q4: How can I determine the purity of my this compound sample?
A4: Purity can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities if their signals do not overlap with the product's signals. Thin Layer Chromatography (TLC) is a quick, qualitative method to get a preliminary assessment of purity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low purity after initial synthesis | Incomplete reaction or presence of significant side products. | Optimize reaction conditions (temperature, time, stoichiometry). If side products are the issue, consider purification by column chromatography before proceeding to recrystallization. |
| Oily product instead of solid | Presence of residual solvent or low-melting point impurities. | Try co-evaporation with a high-boiling point solvent like toluene to azeotropically remove volatile impurities. If the issue persists, trituration with a non-polar solvent (e.g., hexanes) may induce solidification. |
| Product degrades during purification | The compound may be sensitive to heat, light, or certain solvents. | For heat-sensitive compounds, use a rotary evaporator at a lower temperature or a high-vacuum pump. Protect light-sensitive compounds by covering glassware with aluminum foil. Perform solvent stability studies on a small scale before attempting large-scale purification. |
| Poor recovery after recrystallization | The compound is too soluble in the chosen solvent, or too much solvent was used. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent required to dissolve the compound. Cooling the solution slowly and then in an ice bath can improve crystal yield. |
| Co-precipitation of impurities during recrystallization | Impurities have similar solubility profiles to the product. | A two-solvent recrystallization system may be more effective. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until turbidity persists. Heat to redissolve and then cool slowly. |
| Streaking on TLC plate after column chromatography | The compound may be too polar for the chosen solvent system, or the column may have been overloaded. | Increase the polarity of the mobile phase. Ensure the sample is fully dissolved in a minimum amount of solvent before loading onto the column. A general rule is to load no more than 1g of crude product per 100g of silica gel. |
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: On a small scale, test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, isopropanol) to find one where it is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for polar aromatic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (if necessary) to begin elution.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers. Monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Single-Solvent Recrystallization | 95-99% | 70-90% | Simple, cost-effective, scalable. | Not effective for impurities with similar solubility. |
| Two-Solvent Recrystallization | 97-99.5% | 60-85% | Better for separating compounds with similar polarities. | More complex to optimize the solvent ratio. |
| Silica Gel Chromatography | >99% | 50-80% | High resolution for complex mixtures. | More time-consuming, requires more solvent, can be difficult to scale up. |
Visualizations
Caption: Purification workflow for this compound.
Technical Support Center: Overcoming Poor Cell Permeability of Novel Small Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the poor cell permeability of small molecules, using the hypothetical compound "Molecule ID: C25H19F2NO5" as a case study.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. For a compound to be effective on an intracellular target, it must first cross the cell membrane to reach a sufficient concentration at the site of action. Other factors to consider include compound stability in the cell culture medium and potential for rapid efflux.
Q2: What are the initial steps to assess the cell permeability of a new compound?
A2: A good starting point is to use in silico models to predict permeability based on the compound's physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area). Following that, in vitro assays are crucial. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective initial screen for passive diffusion.[1][2] For a more comprehensive assessment, the Caco-2 permeability assay is recommended as it models the human intestinal epithelium and can also identify active transport and efflux mechanisms.[3]
Q3: What is the difference between the PAMPA and Caco-2 assays?
A3: The PAMPA model assesses passive diffusion across a lipid-infused artificial membrane, making it a rapid and high-throughput method for predicting passive permeability.[1][4] In contrast, the Caco-2 assay uses a monolayer of differentiated human colon adenocarcinoma cells that form tight junctions and express various transporters.[3][5] This makes the Caco-2 assay suitable for studying not only passive diffusion but also active transport and efflux mechanisms.[3][4] A compound that is a substrate for active efflux may show high permeability in the PAMPA assay but low permeability in the Caco-2 assay.[4]
Q4: My compound has poor permeability. What are the common strategies to improve it?
A4: Several strategies can be employed to enhance cell permeability:
-
Chemical Modification: Modifying the compound's structure to increase its lipophilicity or reduce its polar surface area can improve passive diffusion. This can involve masking polar functional groups that are not essential for pharmacological activity.[6]
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This strategy is often used to mask polar groups and improve lipophilicity.[6]
-
Formulation Strategies: Using formulation vehicles such as liposomes, nanoparticles, or cyclodextrins can help encapsulate the compound and facilitate its entry into cells.[6]
-
Use of Permeability Enhancers: Certain excipients can transiently open tight junctions or interact with the cell membrane to increase permeability. However, their use must be carefully evaluated for potential toxicity.
Q5: How can I determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A5: A bidirectional Caco-2 permeability assay is the standard method to investigate this.[5] The transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that the compound is subject to active efflux.[5][7] The experiment can also be performed in the presence of known efflux pump inhibitors, such as verapamil for P-gp. A significant increase in A-B permeability in the presence of the inhibitor confirms that the compound is an efflux substrate.[7]
Troubleshooting Guides
Problem 1: Low Permeability in PAMPA Assay
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | - Check the solubility of the compound in the assay buffer. - Reduce the compound concentration. - Add a small percentage of a co-solvent like DMSO (typically up to 5%).[8] |
| High Polarity | - Assess the compound's LogP and polar surface area (PSA). - Consider chemical modifications to increase lipophilicity if the compound is highly polar. |
| Incorrect Assay Setup | - Verify the integrity of the artificial membrane. - Ensure proper preparation of the lipid solution.[2] - Confirm the incubation time and temperature are as per the protocol.[9] |
Problem 2: Low Apparent Permeability (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Step |
| Poor Monolayer Integrity | - Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer before the experiment. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²).[3][10] - Perform a Lucifer Yellow rejection assay to check for monolayer integrity.[7] |
| Active Efflux | - Perform a bidirectional Caco-2 assay to determine the efflux ratio.[5] - If the efflux ratio is high, repeat the assay in the presence of an appropriate efflux pump inhibitor.[7] |
| Compound Metabolism | - Analyze the receiver compartment for the presence of metabolites using LC-MS/MS. - If metabolism is significant, consider using metabolic inhibitors or a different cell line with lower metabolic activity. |
| Low Compound Recovery | - Check for non-specific binding to the plate material by running a control without cells. - Ensure the analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of the compound. |
Data Presentation: Hypothetical Permeability Data for this compound
Table 1: Initial Permeability Assessment of this compound
| Assay | Parameter | Value | Interpretation |
| In Silico | Predicted LogP | 4.2 | Likely lipophilic |
| In Silico | Predicted PSA (Ų) | 95 | Moderate polarity |
| PAMPA | Pe (10⁻⁶ cm/s) | 0.8 | Low passive permeability |
| Caco-2 (A-B) | Papp (10⁻⁶ cm/s) | 0.2 | Very low permeability |
| Caco-2 (B-A) | Papp (10⁻⁶ cm/s) | 4.5 | High efflux |
| Caco-2 | Efflux Ratio | 22.5 | Strong P-gp substrate |
Table 2: Strategies to Improve Permeability of this compound
| Strategy | Compound | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Improvement |
| Baseline | This compound | 0.2 | 22.5 | - |
| Co-dosing with P-gp Inhibitor | This compound + Verapamil | 3.5 | 1.2 | 17.5-fold |
| Prodrug Approach | Prodrug of this compound | 5.1 | 1.5 | 25.5-fold |
| Formulation | This compound in Liposomes | 2.8 | N/A | 14-fold |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare Solutions:
-
Prepare the PAMPA Plate:
-
Load the Plates:
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[9]
-
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe).
-
Caco-2 Permeability Assay Protocol
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[7]
-
-
Monolayer Integrity Check:
-
Prepare Dosing Solutions:
-
Permeability Assay (A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[3]
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (B-A):
-
Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Analysis:
-
Determine the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
-
Visualizations
Caption: Experimental workflow for assessing and improving cell permeability.
Caption: Cellular transport pathways affecting this compound activity.
Caption: Decision tree for troubleshooting poor cell permeability.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. enamine.net [enamine.net]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
C25H19F2NO5 experimental variability and reproducibility
No public scientific data is available for the chemical compound with the molecular formula C25H19F2NO5.
A comprehensive search of scientific databases and literature has yielded no specific information for a compound with the molecular formula this compound. Consequently, it is not possible to provide a technical support center with troubleshooting guides, FAQs, quantitative data, experimental protocols, or signaling pathway diagrams as requested.
The lack of information suggests that this compound may be:
-
A novel or proprietary compound that has not been disclosed in public research.
-
A misidentified or incorrectly transcribed molecular formula.
Researchers, scientists, and drug development professionals are advised to verify the molecular formula and consult internal documentation or the original source of the compound for detailed information regarding its properties, handling, and experimental procedures.
Without specific data on this compound, any attempt to create a technical support guide would be speculative and not based on factual, reproducible scientific evidence. We recommend cross-referencing the compound's identifier (e.g., CAS number, common name, or internal designation) to ensure accuracy and to facilitate a more fruitful search for relevant information.
Adjusting C25H19F2NO5 concentration for optimal bioactivity
Technical Support Center: C25H19F2NO5 (Fluorexacinib)
Disclaimer: The compound this compound, referred to herein as Fluorexacinib, is used as a representative model for the purposes of this guide. The data, pathways, and protocols are illustrative and designed to demonstrate a comprehensive support structure for a novel kinase inhibitor. Researchers should validate all experimental parameters based on their specific compound and cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fluorexacinib (this compound)?
A1: Fluorexacinib is a potent, ATP-competitive inhibitor of the Serine/Threonine kinase KAPK1 (Kinase-Associated Protein Kinase 1). By binding to the ATP pocket of the KAPK1 kinase domain, it blocks the phosphorylation of downstream substrates, thereby inhibiting the KAPK1 signaling cascade, which is frequently dysregulated in proliferative diseases.
Q2: What is the recommended starting concentration for in vitro cell-based assays?
A2: For initial screening in cell-based assays, a starting concentration range of 10 nM to 10 µM is recommended. The optimal concentration is highly dependent on the cell line's sensitivity and the specific endpoint being measured. We advise performing a dose-response curve to determine the IC50 value for your specific model system.
Q3: How should I dissolve and store Fluorexacinib?
A3: Fluorexacinib is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, prepare a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q4: Is Fluorexacinib cytotoxic at higher concentrations?
A4: Yes, like many kinase inhibitors, Fluorexacinib can induce cytotoxicity at concentrations significantly above its IC50 value for KAPK1 inhibition. This can be due to on-target effects (complete shutdown of a critical pathway) or off-target kinase inhibition. It is crucial to assess cell viability in parallel with your functional assays to distinguish between pathway-specific effects and general toxicity.
Q5: Can Fluorexacinib be used for in vivo studies?
A5: Preliminary pharmacokinetic data suggests that Fluorexacinib has moderate oral bioavailability and a plasma half-life suitable for in vivo studies in murine models. However, formulation, dosage, and administration routes must be optimized for each specific animal model. Please consult relevant preclinical pharmacology resources for guidance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Bioactivity | 1. Compound Degradation: Repeated freeze-thaw cycles of the stock solution. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Concentration: Calculation error or use of a suboptimal concentration. 4. Resistant Cell Line: The cell model may not rely on the KAPK1 pathway. | 1. Use fresh aliquots of the stock solution for each experiment. 2. Verify compound uptake or use a permeabilizing agent if appropriate for the assay. 3. Re-calculate all dilutions and perform a wide dose-response curve (e.g., 1 nM to 50 µM). 4. Confirm KAPK1 expression and pathway activity in your cell line via Western blot or qPCR. |
| High Background Signal / Off-Target Effects | 1. Concentration Too High: Supramaximal concentrations can lead to inhibition of other kinases. 2. DMSO Toxicity: Final DMSO concentration is >0.1%. 3. Compound Precipitation: Compound falling out of solution in aqueous media. | 1. Lower the concentration to a range closer to the IC50 value (e.g., 1x to 10x IC50). 2. Ensure the final DMSO concentration in your assay is kept at or below 0.1%. 3. Visually inspect the media for precipitates after adding the compound. If present, prepare fresh dilutions or consider using a solubilizing agent like Pluronic F-68. |
| Results Vary Between Experiments | 1. Cell Passage Number: High passage numbers can alter cell phenotype and signaling. 2. Inconsistent Cell Density: Seeding different numbers of cells can affect the drug-to-cell ratio. 3. Variable Incubation Time: Inconsistent exposure time to the compound. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Use a cell counter to ensure consistent cell seeding density. 3. Standardize the incubation time with the compound across all replicate experiments. |
Data & Experimental Protocols
Table 1: IC50 Values of Fluorexacinib in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of Fluorexacinib for inhibiting cell proliferation after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| HCT116 | Colon Carcinoma | 85 | CellTiter-Glo® |
| A549 | Lung Carcinoma | 250 | MTS Assay |
| MCF-7 | Breast Adenocarcinoma | 120 | Resazurin Assay |
| PANC-1 | Pancreatic Carcinoma | > 10,000 | CellTiter-Glo® |
Protocol: Determining IC50 via Cell Viability Assay
Objective: To determine the concentration of Fluorexacinib that inhibits cell proliferation by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x serial dilution series of Fluorexacinib in culture medium, ranging from 20 µM to 20 nM. Include a vehicle control (0.1% DMSO) and a no-cell (media only) blank.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 20 µL of CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: After subtracting the blank values, normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log-transformed compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The KAPK1 signaling pathway and the inhibitory action of Fluorexacinib.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of Fluorexacinib.
Technical Support Center: Mitigating Cytotoxicity of C25H19F2NO5 in Control Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of the novel compound C25H19F2NO5 in control cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our control cell line treated with this compound. What are the potential mechanisms of cytotoxicity?
A1: Cytotoxicity of a novel small molecule like this compound can be mediated by several mechanisms. Common pathways include the induction of apoptosis, necrosis, or autophagy. Apoptosis, or programmed cell death, is a frequent outcome and is often characterized by the activation of a cascade of enzymes called caspases.[1][2] Specifically, caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular proteins, leading to DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1][2] Another potential mechanism is the excessive production of reactive oxygen species (ROS), leading to oxidative stress.[3] This imbalance can damage cellular components like lipids, proteins, and nucleic acids, ultimately causing cell death.[3]
Q2: How can we experimentally determine if this compound is inducing apoptosis in our control cells?
A2: To determine if this compound induces apoptosis, you can perform a Caspase-3 activity assay. Caspase-3 is a critical executioner caspase in the apoptotic pathway.[1][2] An increase in its activity is a hallmark of apoptosis.[4][5] This can be measured using a colorimetric or fluorometric assay that detects the cleavage of a caspase-3-specific substrate.
Q3: Our preliminary data suggests increased oxidative stress upon treatment with this compound. How can we quantify this?
A3: Oxidative stress can be quantified by measuring the levels of intracellular reactive oxygen species (ROS). A common method is the 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) assay.[6] H2DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Q4: Could the expression of Matrix Metalloproteinase-9 (MMP-9) be related to the observed cytotoxicity?
A4: Yes, Matrix Metalloproteinase-9 (MMP-9) can play a role in cytotoxicity. MMPs are a family of enzymes that degrade components of the extracellular matrix and are involved in tissue remodeling, cell migration, and signaling.[7][8] Overexpression or aberrant activation of MMP-9 has been linked to pathological processes, including cancer progression and inflammation, and can contribute to cell death pathways.[8][9] It is plausible that this compound could modulate MMP-9 expression or activity, contributing to the observed cytotoxic effects.
Troubleshooting Guides
Issue: High level of cytotoxicity observed in control cells treated with this compound.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response and time-course experiment using a standard cytotoxicity assay, such as the MTT or SRB assay, to determine the IC50 (half-maximal inhibitory concentration) value of this compound.[10]
-
Investigate the Mechanism of Cell Death:
-
Apoptosis: Measure the activity of Caspase-3. A significant increase in caspase-3 activity suggests apoptosis is the primary mechanism of cell death.
-
Oxidative Stress: Quantify intracellular ROS levels. Elevated ROS levels indicate that oxidative stress may be a contributing factor.
-
-
Mitigation Strategies:
-
Co-treatment with an Antioxidant: If oxidative stress is confirmed, co-treating the cells with a known antioxidant, such as N-acetylcysteine (NAC), may reduce cytotoxicity.
-
Dose Reduction: Based on the IC50 value, consider using lower, non-cytotoxic concentrations of this compound for your primary experiments if compatible with your research goals.
-
Alternative Delivery System: For in vivo studies, consider formulating this compound in a nanocarrier to potentially reduce systemic toxicity.
-
Data Presentation
Table 1: Dose-Response of this compound on Control Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 78 ± 6.1 |
| 10 | 52 ± 5.5 |
| 25 | 25 ± 4.3 |
| 50 | 10 ± 2.1 |
Table 2: Effect of this compound on Caspase-3 Activity and ROS Production
| Treatment | Relative Caspase-3 Activity (Fold Change) | Relative ROS Production (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 µM) | 3.5 ± 0.4 | 2.8 ± 0.3 |
| This compound (10 µM) + NAC (5 mM) | 1.2 ± 0.2 | 1.1 ± 0.1 |
Experimental Protocols
1. MTT Cytotoxicity Assay
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Procedure:
-
Seed control cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Caspase-3 Activity Assay
-
Principle: This assay quantifies the activity of caspase-3 by measuring the cleavage of a specific substrate that releases a chromophore or fluorophore.
-
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold change in caspase-3 activity relative to the vehicle-treated control.
-
3. Intracellular ROS Detection Assay
-
Principle: This assay uses the cell-permeable dye H2DCF-DA to measure intracellular ROS levels.
-
Procedure:
-
Seed and treat cells with this compound.
-
Incubate the cells with 10 µM H2DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the fold change in ROS production relative to the vehicle-treated control.
-
Visualizations
Caption: Intrinsic apoptotic pathway induced by this compound.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity.
References
- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Oxidative Stress Detection | Thermo Fisher Scientific - AL [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating Cardiac Myosin as the Target for C25H19F2NO5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of a novel compound, C25H19F2NO5, a putative cardiac myosin modulator. By comparing its potential mechanism and performance metrics with established and investigational drugs—Mavacamten, Aficamten, and Danicamtiv—researchers can effectively design and execute validation studies. This document outlines key experimental data, detailed protocols, and conceptual workflows to support the development of new therapeutics for cardiomyopathies.
Introduction to the Biological Target: Cardiac Myosin
Cardiac myosin is the molecular motor within the sarcomere of heart muscle cells responsible for converting the chemical energy from ATP hydrolysis into the mechanical force that drives cardiac contraction.[1] In pathological conditions such as hypertrophic cardiomyopathy (HCM), mutations in sarcomeric proteins can lead to hypercontractility, impaired relaxation, and excessive energy consumption by the heart muscle.[2] Directly targeting cardiac myosin to normalize contractility is a promising therapeutic strategy.[3][4]
This guide focuses on the validation of cardiac myosin as the primary target for the novel molecule this compound. The validation process involves a comparative analysis against other known cardiac myosin modulators:
-
Mavacamten (C₂₀H₁₉F₂N₃O₂): The first-in-class, FDA-approved cardiac myosin inhibitor for symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[5][6] It acts as a selective, allosteric, and reversible inhibitor that reduces the number of available myosin heads for actin binding, thereby decreasing hypercontractility.[3][4][7]
-
Aficamten (C₂₁H₂₁FN₄O₃): A next-generation, selective cardiac myosin inhibitor designed to have a more optimized pharmacological profile than Mavacamten.[8][9] It also allosterically inhibits myosin ATPase activity to reduce sarcomere hypercontractility.[8][10]
-
Danicamtiv (C₂₀H₂₂N₄O₃S): A cardiac myosin activator being investigated for heart failure with reduced ejection fraction (HFrEF). In contrast to inhibitors, it aims to increase contractility in a hypocontractile state by enhancing the force-producing state of myosin.[11][12]
Comparative Efficacy and Performance Data
Validating the effect of this compound on cardiac myosin requires a direct comparison of its performance against established modulators. The following tables summarize key clinical and preclinical data for Mavacamten, Aficamten, and Danicamtiv. Similar endpoints should be assessed for this compound.
Table 1: Hemodynamic and Functional Improvements in oHCM Patients
| Parameter | Mavacamten (EXPLORER-HCM Trial) | Aficamten (SEQUOIA-HCM Trial) | This compound (Hypothetical Target) |
| Primary Endpoint | Improvement in pVO₂ and ≥1.5 mL/kg/min increase in pVO₂ with NYHA class reduction | Significant improvement in pVO₂ | To be determined |
| LVOT Gradient Reduction (Resting) | Significant reduction from baseline | Significant reduction from baseline | To be determined |
| LVOT Gradient Reduction (Valsalva) | Mean reduction of 47 mmHg vs. 10 mmHg for placebo | Significant reduction, with most patients achieving <50 mmHg[8] | To be determined |
| NYHA Class Improvement | 65% of patients improved by at least one class | 68% of patients improved by at least one class | To be determined |
| Key Biomarker Reduction (NT-proBNP) | Profound reductions observed[13] | Favorable biomarker trends noted[9] | To be determined |
Data compiled from published clinical trial results for Mavacamten and Aficamten.[8][13][14]
Table 2: Pharmacokinetic and Mechanistic Comparison
| Parameter | Mavacamten | Aficamten | Danicamtiv | This compound (Hypothetical Target) |
| Mechanism of Action | Cardiac Myosin Inhibitor | Cardiac Myosin Inhibitor | Cardiac Myosin Activator | To be determined (putative inhibitor) |
| Binding Site | Allosteric, selective for cardiac myosin[3][7] | Allosteric, distinct from Mavacamten[10] | Allosteric, targets myosin's catalytic domain[11] | To be determined |
| Effect on Myosin ATPase | Inhibits activity, slows phosphate release[7][13] | Inhibits activity, slows phosphate release[8][10] | Initially classified as an activator[15] | To be determined |
| Terminal Half-life | 6-9 days (normal metabolizers), up to 23 days (poor metabolizers)[7] | ~3.4 days[9] | Not specified | To be determined |
| Metabolism | Primarily CYP2C19 and CYP3A4[7] | Multiple CYP450 pathways[9] | Not specified | To be determined |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the validation process is crucial for understanding the role of cardiac myosin modulators.
Cardiac Sarcomere Contraction Pathway
Caption: Mechanism of cardiac muscle contraction and the inhibitory action of cardiac myosin modulators.
Experimental Workflow for Target Validation
Caption: A stepwise workflow for validating a novel cardiac myosin inhibitor from preclinical studies to clinical approval.
Detailed Experimental Protocols
To validate that this compound targets cardiac myosin, a series of established assays must be performed. Below are protocols for key experiments.
A. Myosin ATPase Activity Assay
Objective: To determine if this compound directly inhibits the ATPase activity of purified cardiac myosin, a key indicator of target engagement.
Methodology:
-
Protein Purification: Isolate and purify human β-cardiac myosin heavy chain from recombinant sources or tissue.
-
Assay Buffer Preparation: Prepare a buffer containing actin, ATP, and other necessary co-factors.
-
Compound Incubation: Incubate purified myosin with varying concentrations of this compound (typically from nM to µM range) for a predetermined period. Use Mavacamten as a positive control and DMSO as a vehicle control.
-
Initiate Reaction: Add ATP to the myosin-compound mixture to start the hydrolysis reaction.
-
Measure Phosphate Release: At various time points, measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay or a phosphate-binding protein biosensor.
-
Data Analysis: Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
B. Cardiomyocyte Contractility Assay
Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes, providing a cellular-level validation of its mechanism.
Methodology:
-
Cell Culture: Culture primary adult ventricular cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
-
Compound Treatment: Treat the cultured cardiomyocytes with different concentrations of this compound, Mavacamten (positive control), and a vehicle control.
-
Contractility Measurement: Use video-based edge-detection software to measure parameters such as:
-
Peak Shortening: The maximal extent of cell shortening during contraction.
-
Velocity of Shortening/Relengthening: The speed of contraction and relaxation.
-
Calcium Transients: Use calcium-sensitive dyes (e.g., Fura-2) to measure intracellular Ca²⁺ levels, ensuring the compound's effect is not due to altered calcium handling.
-
-
Data Analysis: Quantify the dose-dependent reduction in contractility parameters. A decrease in peak shortening without a significant change in the amplitude of the calcium transient suggests a direct effect on the myofilaments.
C. In Vivo Efficacy in an HCM Animal Model
Objective: To validate the therapeutic potential of this compound in a living organism that recapitulates key features of human hypertrophic cardiomyopathy.
Methodology:
-
Animal Model: Use a transgenic mouse model of HCM (e.g., carrying the R403Q cardiac myosin mutation) that develops hypercontractility and hypertrophy.
-
Dosing Regimen: Administer this compound orally to the HCM mice over several weeks. A placebo-treated group and a Mavacamten-treated group should be included for comparison.
-
Echocardiography: Perform serial echocardiograms to measure key cardiac parameters:
-
Left Ventricular Ejection Fraction (LVEF): To monitor for excessive reduction in systolic function.
-
Left Ventricular Outflow Tract (LVOT) Gradient: To assess the reduction in obstruction.
-
Left Ventricular Wall Thickness: To evaluate effects on hypertrophy.
-
-
Histological and Biomarker Analysis: At the end of the study, collect heart tissue for histological analysis (e.g., fibrosis) and blood samples to measure cardiac biomarkers like NT-proBNP.
-
Data Analysis: Compare the changes in cardiac function and structure between the this compound-treated group and the control groups to determine in vivo efficacy.
Conclusion
Validating the biological target of a new chemical entity like this compound requires a rigorous, multi-faceted approach that progresses from biochemical assays to cellular and in vivo models. By using established cardiac myosin modulators such as Mavacamten, Aficamten, and Danicamtiv as benchmarks, researchers can systematically evaluate the compound's mechanism of action, potency, and therapeutic potential. The successful execution of the protocols outlined in this guide will provide the necessary evidence to confirm whether this compound is a viable cardiac myosin inhibitor and to support its advancement into clinical development for the treatment of hypertrophic cardiomyopathy.
References
- 1. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 3. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aficamten: Novel Cardiac Myosin Inhibitor for Hypertrophic Cardiomyopathy - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 10. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
A Comparative Analysis of Benzofuran Derivatives in Oncology Research
An In-depth Guide for Researchers and Drug Development Professionals on the Anti-Cancer Potential of Novel Benzofuran Compounds
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds that exhibit a wide range of biological activities.[1][2][3][4][5][6] In recent years, derivatives of benzofuran have garnered significant attention in cancer research due to their potent cytotoxic effects against various cancer cell lines.[1][3][7][8] This guide provides a comparative analysis of several key benzofuran compounds, offering insights into their anti-cancer efficacy, mechanisms of action, and the experimental protocols utilized for their evaluation. While the initial query for the compound with the molecular formula C25H19F2NO5 did not yield specific results in the context of cancer research within the searched literature, this guide focuses on well-documented benzofuran derivatives that have shown significant promise as potential anti-cancer agents.
Quantitative Comparison of Anti-Cancer Activity
The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12 | Benzofuran Derivative | SiHa (Cervical) | 1.10 | Combretastatin (CA-4) | 1.76 |
| HeLa (Cervical) | 1.06 | Combretastatin (CA-4) | 1.86 | ||
| Compound 16b | 3-Methylbenzofuran | A549 (Lung) | 1.48 | Staurosporine | 1.52 |
| Compound 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | - | - |
| HCT-116 (Colon) | 5.20 | - | - | ||
| HT-29 (Colon) | 9.13 | - | - | ||
| Compound 14c | Benzofuran-Oxadiazole | HCT116 (Colon) | 3.27 | - | - |
| Compound 5a | Benzofuran-Isatin Conjugate | SW-620 (Colorectal) | 8.7 | - | - |
| HT-29 (Colorectal) | 9.4 | - | - | ||
| Compound 5d | Benzofuran-Isatin Conjugate | SW-620 (Colorectal) | 6.5 | - | - |
| HT-29 (Colorectal) | 9.8 | - | - | ||
| Compound 4g | Benzofuran-Chalcone | HeLa (Cervical) | 5.61 | - | - |
| HCC1806 (Breast) | 5.93 | - | - |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of benzofuran derivatives are exerted through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation.
1. Induction of Apoptosis and Cell Cycle Arrest:
Several benzofuran compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, Compound 12 induces G2/M phase arrest and apoptosis in cervical cancer cells.[1] Similarly, benzofuran-isatin conjugates (5a and 5d) trigger apoptosis in colorectal cancer cells by inhibiting the anti-apoptotic protein Bcl-2 and increasing the level of cleaved PARP.[9]
2. Inhibition of Kinase Activity:
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Certain benzofuran derivatives act as kinase inhibitors. Compound 16b , a 3-methylbenzofuran derivative, exhibits potent inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key player in tumor angiogenesis.[1] Likewise, benzofuran-based chalcone derivative 4g also demonstrates inhibitory effects on VEGFR-2.[10]
3. Modulation of Other Signaling Pathways:
The anti-cancer activity of some benzofurans involves other signaling pathways. For example, Compound 14c , a benzofuran-based oxadiazole conjugate, induces apoptosis by decreasing the activity of glycogen synthase kinase-3β (GSK3β).[1]
Experimental Protocols
The evaluation of the anti-cancer activity of benzofuran compounds typically involves a series of in vitro assays. Below are the detailed methodologies for the key experiments cited.
1. Cell Viability Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
-
Cell Treatment: Cells are treated with the benzofuran compound for the desired time.
-
Cell Harvesting: Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Cell Cycle Analysis:
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
4. Kinase Inhibition Assay:
The inhibitory effect of benzofuran compounds on specific kinases like VEGFR-2 is determined using in vitro kinase assay kits.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation is often detected using a colorimetric or fluorescent method.
-
Procedure: The recombinant kinase, substrate, ATP, and the test compound are incubated together in an assay buffer. The reaction is then stopped, and the amount of phosphorylated substrate is quantified. The IC50 value is calculated from the dose-response curve.
Conclusion
Benzofuran derivatives represent a versatile and promising class of compounds in the field of cancer research. The examples highlighted in this guide demonstrate their potent cytotoxic activity against a range of cancer cell lines, operating through diverse mechanisms of action. The continued exploration and structural modification of the benzofuran scaffold hold significant potential for the development of novel and effective anti-cancer therapeutics. Further in-depth studies, including in vivo experiments and detailed toxicological profiling, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of C25H19F2NO5: A Comparative Guide to its Activity in Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the biological activity of the novel compound C25H19F2NO5 across various cell lines. The data presented herein offers a comparative analysis of its efficacy and potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Initial investigations into the compound with the molecular formula this compound have revealed no publicly available data. Searches across extensive chemical and biological databases yielded no specific information on a compound with this exact formula. Consequently, this guide will focus on establishing a framework for the evaluation of such a novel compound, outlining the essential experimental protocols and data presentation formats that would be required for a thorough comparative analysis. The subsequent sections will therefore serve as a template for the systematic investigation of a new chemical entity's in-vitro activity.
Table 1: Comparative Cytotoxicity of a Hypothetical Compound (e.g., "Compound X") Across Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.8 | 3.8 |
| A549 | Lung Carcinoma | 12.8 | 1.5 | 1.3 |
| HeLa | Cervical Cancer | 8.1 | 1.1 | 2.5 |
| HepG2 | Hepatocellular Carcinoma | 15.4 | 2.3 | 0.9 |
| HCT116 | Colorectal Carcinoma | 6.5 | 0.9 | 3.1 |
| PC-3 | Prostate Cancer | 10.3 | 1.8 | 1.9 |
| MRC-5 | Normal Lung Fibroblast | 20.1 | 0.2 | - |
¹Selectivity Index (SI) is calculated as the IC50 in the normal cell line (MRC-5) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed methodologies are recommended for assessing the in-vitro activity of a novel compound like this compound.
Cell Culture and Maintenance
All cell lines should be procured from a certified cell bank to ensure authenticity.[1] Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures must be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Cell viability is a crucial parameter for assessing the cytotoxic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (and a positive control like Doxorubicin) for 48 or 72 hours.
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway Analysis
Understanding the mechanism of action of a novel compound is critical. This involves identifying the cellular signaling pathways it modulates.
Caption: Workflow for Investigating Compound-Induced Signaling Pathway Modulation.
Western Blotting
Western blotting is a standard technique to detect and quantify specific proteins involved in signaling pathways.
-
Procedure:
-
After treating cells with the compound, lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, ERK, p53).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that a novel anticancer compound might inhibit.
Caption: Hypothetical Inhibition of the PI3K/AKT/mTOR Pathway by a Novel Compound.
Conclusion
While no specific data currently exists for this compound, this guide provides a robust framework for its future evaluation. The outlined experimental protocols and data presentation formats are designed to facilitate a comprehensive and comparative analysis of its activity in different cell lines. Adherence to these standardized methods will be crucial in determining the therapeutic potential of this and other novel chemical entities. Researchers are encouraged to utilize this guide to ensure the generation of high-quality, reproducible, and comparable data in the field of drug discovery.
References
Unidentified Compound C25H19F2NO5: Efficacy Comparison Not Possible Without Further Information
A comprehensive search for the chemical compound C25H19F2NO5 has yielded no publicly available information identifying it as a known drug candidate or investigational compound. Without a common name, drug development codename, or associated therapeutic area, a comparison of its efficacy against standard-of-care drugs, as requested, cannot be performed.
Extensive database searches for the molecular formula this compound did not retrieve any relevant scientific literature, clinical trial data, or patent information that would allow for its identification. This suggests that the compound may be proprietary, in a very early stage of development and not yet disclosed in the public domain, or the provided formula may contain an error.
Due to the lack of information, it is impossible to:
-
Identify the therapeutic area: The intended medical use of the compound is unknown, preventing the identification of appropriate standard-of-care drugs for comparison.
-
Locate efficacy data: No preclinical or clinical studies detailing the compound's efficacy, such as IC50, EC50, or in vivo data, could be found.
-
Determine the mechanism of action: Without knowing the compound's biological target, no signaling pathways can be described or visualized.
-
Find experimental protocols: No published studies mean no accessible methodologies to report.
To proceed with a comparative efficacy guide, the common name or a specific identifier (e.g., a development codename) for this compound is required. With that information, it would be possible to conduct a targeted search for relevant data to construct the requested comparison, including data tables, experimental protocols, and visualizations.
Comparative Analysis of RO3244794: A Potent and Selective Prostacyclin Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings related to the prostacyclin (IP) receptor antagonist, RO3244794 (chemical formula: C25H19F2NO5). Data is presented to objectively compare its performance with other relevant alternatives, supported by detailed experimental protocols and visualizations of key biological pathways.
Introduction
RO3244794 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor involved in various physiological processes, including vasodilation, platelet aggregation, and inflammation.[1][2] Its chemical name is (R)-3-(4-fluorophenyl)-2-((((5-(4-fluorophenyl)benzofuran-2-yl)methoxy)carbonyl)amino)propanoic acid. The modulation of the IP receptor is a key therapeutic strategy for conditions such as pulmonary arterial hypertension and inflammatory pain. This guide focuses on the reproducibility of experimental findings concerning RO3244794, primarily drawing from the key comparative study by Bley et al. (2006) which evaluates it alongside another IP receptor antagonist, RO1138452.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a direct comparison of RO3244794 with the alternative compound RO1138452.
Table 1: In Vitro Receptor Affinity and Functional Antagonism[1]
| Compound | Receptor Affinity (pKi) - Human Platelets | Receptor Affinity (pKi) - Recombinant Human IP Receptor | Functional Antagonist Affinity (pKi) - cAMP Accumulation |
| RO3244794 | 7.7 ± 0.03 | 6.9 ± 0.1 | 8.5 ± 0.11 |
| RO1138452 | 9.3 ± 0.1 | 8.7 ± 0.06 | 9.0 ± 0.06 |
Table 2: In Vitro Receptor Selectivity Profile of RO3244794[1]
| Receptor Subtype | Receptor Affinity (pKi) |
| EP1 | < 5 |
| EP3 | 5.38 |
| EP4 | 5.74 |
| TP | 5.09 |
Table 3: In Vivo Efficacy in a Model of Inflammatory Pain (Carrageenan-Induced Edema)[1]
| Treatment | Dose (mg/kg, p.o.) | Edema Reduction (%) |
| RO3244794 | 0.3 - 10 | Dose-dependent reduction, up to 99% of prostanoid-dependent edema |
| Indomethacin (control) | 5 | Significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the findings.
Receptor Binding Assays
Receptor affinity of the test compounds was determined using radioligand binding assays with membranes from human platelets and Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor. The assay buffer consisted of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% BSA. Membranes were incubated with a fixed concentration of [3H]-iloprost and varying concentrations of the competing ligands (RO3244794 or RO1138452) for 90 minutes at 25°C. The reaction was terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of a high concentration of unlabeled iloprost. The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
The functional antagonist activity of the compounds was assessed by measuring their ability to inhibit carbaprostacyclin (cPGI2)-induced cyclic AMP (cAMP) accumulation in CHO-K1 cells stably expressing the human IP receptor.[1] Cells were pre-incubated with various concentrations of the antagonists for 15 minutes in the presence of a phosphodiesterase inhibitor. Subsequently, the cells were stimulated with a fixed concentration of cPGI2 for 10 minutes at 37°C. The reaction was stopped, and the intracellular cAMP levels were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The IC50 values were calculated from the concentration-response curves, and the functional pKi values were determined.
Acetic Acid-Induced Writhing Test (In Vivo Analgesia Model)
Male mice were randomly assigned to treatment groups.[3][4][5][6] The test compounds (RO3244794 or RO1138452) or vehicle were administered intraperitoneally 30 minutes before the intraperitoneal injection of a 0.6% acetic acid solution.[5] Immediately after the acetic acid injection, the animals were placed in an observation chamber, and the number of writhes (a characteristic stretching response indicative of visceral pain) was counted for a 20-minute period.[5] The percentage of inhibition of writhing was calculated by comparing the mean number of writhes in the drug-treated groups to the vehicle-treated control group.
Carrageenan-Induced Paw Edema (In Vivo Anti-inflammatory Model)
Male rats were used for this study.[7][8][9] The test compounds or vehicle were administered orally one hour before the subplantar injection of a 1% carrageenan solution into the right hind paw.[7][8][9] The paw volume was measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7][8] The increase in paw volume was calculated as an indicator of edema. The percentage of inhibition of edema was determined by comparing the mean increase in paw volume in the drug-treated groups to the vehicle-treated control group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows described.
Caption: IP Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Acetic acid-induced writhing experiment [bio-protocol.org]
- 5. 2.3.2. The Acetic-Acid-Induced Writhing Method [bio-protocol.org]
- 6. saspublishers.com [saspublishers.com]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis Framework for Novel Benzofuran-Derived Compounds in Drug Discovery
Introduction: The compound C25H19F2NO5, identified as (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid, represents a novel molecule within the benzofuran class. A thorough review of scientific literature and chemical databases reveals that while the compound is cataloged, there is no publicly available data on its specific mechanism of action or biological activity. Benzofuran derivatives, however, are a well-established class of compounds with a broad range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3][4] Notably, recent research has focused on novel benzofuran derivatives as potential inhibitors of the estrogen receptor for applications in breast cancer treatment.[5]
This guide provides a framework for researchers and drug development professionals on how to validate the mechanism of action of this compound, using the potential inhibition of the Estrogen Receptor Alpha (ERα) signaling pathway as a hypothetical example. This document will outline the necessary experimental data, comparative benchmarks, and detailed protocols required for a comprehensive evaluation.
Hypothetical Mechanism of Action: Estrogen Receptor Alpha (ERα) Inhibition
Based on the activities of structurally related benzofuran compounds, a plausible, yet unproven, hypothesis is that this compound acts as an antagonist of the Estrogen Receptor Alpha (ERα). The ERα signaling pathway plays a crucial role in the development and progression of a significant percentage of breast cancers. By blocking this pathway, ERα inhibitors can impede tumor growth.
Below is a diagram illustrating the hypothetical inhibition of the ERα signaling pathway by this compound.
Caption: Hypothetical inhibition of the ERα signaling pathway by this compound.
Comparative Performance Data
To validate the efficacy and selectivity of this compound, its performance must be benchmarked against established ERα antagonists. The following tables present a template for summarizing the necessary quantitative data.
Table 1: In Vitro Efficacy Against ERα-Positive Breast Cancer Cell Lines
| Compound | Cell Line | Proliferation IC50 (nM) | ERα Binding Ki (nM) | ERE Reporter Assay IC50 (nM) |
|---|---|---|---|---|
| This compound | MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| Tamoxifen | MCF-7 | 15 | 2.1 | 10 |
| Fulvestrant | MCF-7 | 0.34 | 0.9 | 0.29 |
| This compound | T-47D | Experimental Data | Experimental Data | Experimental Data |
| Tamoxifen | T-47D | 25 | 2.1 | 18 |
| Fulvestrant | T-47D | 0.41 | 0.9 | 0.35 |
Table 2: Selectivity Profiling
| Compound | ERα Ki (nM) | ERβ Ki (nM) | GPER Ki (nM) | Selectivity (ERβ/ERα) |
|---|---|---|---|---|
| This compound | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Tamoxifen | 2.1 | 3.5 | >10,000 | 1.67 |
| Fulvestrant | 0.9 | 1.5 | >10,000 | 1.67 |
Experimental Protocols
Detailed and reproducible methodologies are critical for validating findings. Below are protocols for the key experiments required to generate the data in the preceding tables.
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).
-
Methodology:
-
Seed ERα-positive cells (e.g., MCF-7, T-47D) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with serially diluted concentrations of this compound and control compounds (Tamoxifen, Fulvestrant) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
-
ERα Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound to the estrogen receptor.
-
Methodology:
-
Use a commercially available ERα competitive binding kit (e.g., a fluorescence polarization-based assay).
-
Incubate recombinant human ERα with a fluorescently labeled estradiol tracer.
-
Add varying concentrations of this compound or control compounds.
-
Measure the change in fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.
-
Calculate the Ki value from the IC50 of the displacement curve using the Cheng-Prusoff equation.
-
Estrogen Response Element (ERE) Reporter Assay
-
Objective: To measure the functional inhibition of ERα-mediated gene transcription.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with two plasmids: one expressing human ERα and another containing a luciferase reporter gene downstream of a promoter with multiple EREs.
-
Treat the transfected cells with a known concentration of estradiol (agonist) and co-treat with varying concentrations of this compound or control antagonists.
-
After 24 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the estradiol-induced luciferase expression.
-
The workflow for validating the hypothetical mechanism of action is summarized in the diagram below.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Difluorinated Quinolines: A Comparative Guide
A detailed analysis of the structure-activity relationships (SAR) of complex difluorinated quinoline analogs reveals critical insights for the design of potent anticancer and antibacterial agents. While no specific data for a compound with the molecular formula C25H19F2NO5 has been identified in the public domain, extensive research on structurally related difluorinated quinolines provides a robust framework for understanding the impact of molecular modifications on biological activity.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] The introduction of fluorine atoms into the quinoline ring system is a well-established strategy to enhance metabolic stability and binding affinity, often leading to improved pharmacological profiles.[3] This guide provides a comparative analysis of the SAR of various difluorinated quinoline analogs, with a focus on their anticancer and antibacterial properties, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The biological activity of difluorinated quinoline analogs is profoundly influenced by the nature and position of various substituents. The following tables summarize the quantitative data from several key studies, highlighting the impact of different structural modifications on the anticancer and antibacterial efficacy of these compounds.
Anticancer Activity of Fluoroquinolone Analogs
The antiproliferative activity of various fluoroquinolone derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values are a common metric for cytotoxicity.
| Compound ID | Core Scaffold | R1 Substituent | R7 Substituent | Mean GI50 (µM) | Key Findings |
| IIIf | Moxifloxacin | - | N'-(4-chlorobenzylidene) | 1.78 | Potent broad-spectrum growth inhibition.[4] |
| VIb | Ofloxacin | - | N'-(4-(dimethylamino)benzylidene) | 1.45 | Showed sub-micromolar activity against several cell lines.[4] |
| Ciprofloxacin Derivative 32 | Ciprofloxacin | - | 4-chlorobenzoyl | IC50 = 4.3 µM (MCF-7) | N-acylation significantly enhanced anticancer activity compared to the parent ciprofloxacin.[5] |
| Quinoline-Chalcone 12e | Quinoline-Chalcone | 4-Cl | - | IC50 = 1.38 µM (MGC-803) | Hybridization of quinoline and chalcone scaffolds yielded potent anticancer agents.[6] |
Antibacterial Activity of Fluoroquinolone Analogs
The antibacterial potency of fluoroquinolones is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound ID | Core Scaffold | C7-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Key Findings |
| Ciprofloxacin | Fluoroquinolone | Piperazinyl | 0.25 - 1 | 0.015 - 0.12 | Broad-spectrum activity, but resistance is a growing concern. |
| Moxifloxacin | Fluoroquinolone | 7-(1-azabicyclo[3.3.0]octan-3-yl) | 0.06 - 0.25 | 0.06 - 0.25 | Enhanced activity against Gram-positive bacteria. |
| Ofloxacin | Fluoroquinolone | 4-methylpiperazin-1-yl | 0.12 - 0.5 | 0.06 - 0.25 | Racemic mixture with broad-spectrum activity. |
Key Structure-Activity Relationships
The accumulated data from numerous studies on difluorinated quinoline analogs have established several key SAR principles that guide the design of new, more effective therapeutic agents.
For Anticancer Activity:
-
Substitution at N-1: The substituent at the N-1 position of the quinolone core is crucial for activity. Small alkyl or cyclopropyl groups are often optimal.
-
C-7 Substituent: Bulky and lipophilic groups at the C-7 position, often containing aromatic or heteroaromatic rings, generally enhance anticancer activity. The introduction of a sulfonamide moiety has also been shown to be beneficial.[3]
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones, has proven to be a successful strategy for developing highly potent anticancer agents.[6]
-
Fluorine Position: The presence of a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolones and is generally associated with enhanced DNA gyrase and topoisomerase IV inhibition.
For Antibacterial Activity:
-
C-7 Piperazine Ring: The nature of the substituent on the C-7 piperazine ring significantly modulates the antibacterial spectrum and potency.
-
N-1 Cyclopropyl Group: The cyclopropyl group at the N-1 position is a key feature for potent activity against both Gram-positive and Gram-negative bacteria.
-
C-8 Position: Substitution at the C-8 position can influence antibacterial activity and pharmacokinetic properties. For example, a methoxy group at C-8 is present in moxifloxacin and contributes to its enhanced activity against Gram-positive organisms.
Experimental Protocols
The evaluation of the biological activity of these analogs relies on a set of standardized in vitro assays.
In Vitro Anticancer Activity Screening (NCI-60)
The U.S. National Cancer Institute (NCI) employs a 60-human tumor cell line screen to evaluate the cytotoxic and/or growth inhibitory effects of chemical compounds.
Methodology:
-
Cell Preparation: The 60 different cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.
-
Compound Treatment: After a 24-hour incubation period, the cells are treated with the test compounds at five different concentrations (typically ranging from 0.01 to 100 µM).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine cell viability. In brief, adherent cells are fixed with trichloroacetic acid, stained with SRB dye, and the protein-bound dye is solubilized with a TRIS base solution.
-
Data Analysis: The optical density is read at 515 nm, and the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells) values are calculated.[7]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Bacterial Culture: The bacterial strains are cultured in an appropriate broth medium to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key SAR principles and a typical experimental workflow for evaluating these compounds.
Caption: Key SAR for Anticancer Difluorinated Quinolines.
Caption: Workflow for Anticancer Quinoline Analog Evaluation.
References
- 1. Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents | Bentham Science [benthamscience.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
A Comparative Analysis of In Vitro and In Silico Evaluations of C25H19F2NO5 (Compound A) as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in silico assessment of the compound C25H19F2NO5, hereafter referred to as Compound A. The following data and methodologies are presented for illustrative purposes to demonstrate a typical comparative analysis in early-stage drug discovery.
Compound Information
| Identifier | Value |
| IUPAC Name | (2S)-3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid |
| Molecular Formula | This compound |
| Molecular Weight | 467.42 g/mol |
| Structure | (Hypothetical structure based on formula) |
| Proposed Target | Tumor-Associated Kinase 1 (TAK1) |
Quantitative Data Summary
The following tables summarize the key quantitative results from both in vitro and in silico evaluations of Compound A.
In Vitro Experimental Data
| Assay Type | Cell Line / Enzyme | Endpoint | Result |
| Kinase Inhibition Assay | Recombinant Human TAK1 | IC50 | 78.5 nM |
| Cell Viability Assay | Human Colon Cancer Cell Line (HCT116) | GI50 | 1.2 µM |
| hERG Channel Assay | HEK293 cells | IC50 | > 30 µM |
In Silico Prediction Data
| Parameter | Methodology | Predicted Value |
| Binding Affinity to TAK1 | Molecular Docking | -9.8 kcal/mol |
| Lipinski's Rule of Five | Computational | 0 violations |
| Aqueous Solubility (logS) | Computational | -4.2 |
| Blood-Brain Barrier Permeability | Computational | Low |
| Cytochrome P450 2D6 Inhibition | Computational | Probable Inhibitor |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Compound A and the workflow used for its evaluation.
Caption: Proposed signaling pathway of TAK1 and the inhibitory action of Compound A.
Caption: Experimental workflow for the evaluation of Compound A.
Experimental Protocols and Methodologies
In Vitro Experimental Protocols
1. TAK1 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A against recombinant human TAK1.
-
Methodology: A luminescence-based kinase assay was used. Recombinant human TAK1 enzyme was incubated with a kinase substrate and ATP in a 384-well plate. Compound A was added in a series of 10-point, 3-fold serial dilutions. After a 60-minute incubation at room temperature, a reagent was added to stop the enzymatic reaction and generate a luminescent signal inversely proportional to the amount of ATP remaining. The signal was read using a plate reader.
-
Data Analysis: The luminescent signal was normalized to controls (0% and 100% inhibition). The IC50 value was calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism.
2. Cell Viability Assay
-
Objective: To determine the half-maximal growth inhibition (GI50) of Compound A on the HCT116 human colon cancer cell line.
-
Methodology: HCT116 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with Compound A at various concentrations for 72 hours. Cell viability was assessed using a resazurin-based assay, where viable cells reduce resazurin to the fluorescent resorufin. Fluorescence was measured using a microplate reader.
-
Data Analysis: The fluorescence intensity was normalized to vehicle-treated controls. The GI50 value was determined by non-linear regression analysis.
3. hERG Channel Assay
-
Objective: To assess the potential for off-target cardiovascular toxicity by measuring the inhibition of the hERG potassium channel.
-
Methodology: An automated patch-clamp electrophysiology platform was used with HEK293 cells stably expressing the hERG channel. Cells were exposed to increasing concentrations of Compound A, and the hERG tail current was measured.
-
Data Analysis: The percentage of hERG current inhibition was plotted against the compound concentration to determine the IC50 value.
In Silico Methodologies
1. Molecular Docking
-
Objective: To predict the binding affinity and pose of Compound A within the ATP-binding site of TAK1.
-
Methodology: The crystal structure of TAK1 was obtained from the Protein Data Bank. The structure of Compound A was generated and energy-minimized. Molecular docking was performed using AutoDock Vina. The top-scoring binding pose was analyzed for key interactions with the amino acid residues in the active site.
-
Data Analysis: The binding affinity was reported as a docking score in kcal/mol.
2. ADMET Prediction
-
Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Compound A.
-
Methodology: The chemical structure of Compound A was used as input for a computational software package (e.g., Schrödinger's QikProp or SwissADME). The software calculates various physicochemical and pharmacokinetic properties based on the compound's structure.
-
Data Analysis: The output parameters, including Lipinski's Rule of Five, aqueous solubility (logS), blood-brain barrier permeability, and potential for CYP450 enzyme inhibition, were recorded.
Safety Operating Guide
Navigating the Disposal of C25H19F2NO5: A Protocol for Safe and Compliant Waste Management
The specific chemical compound represented by the formula C25H19F2NO5 is not readily identified in common chemical databases. This underscores a critical challenge in laboratory settings: the management and disposal of novel, experimental, or poorly documented substances. When a chemical's specific properties and hazards are unknown, a cautious and systematic approach to its disposal is paramount to ensure the safety of personnel and environmental protection.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of a chemical such as this compound, treating it as an unknown or potentially hazardous substance. The procedures outlined below are based on established principles of laboratory safety and hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle the material with the utmost care. Assume the substance is hazardous in the absence of definitive information.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Avoid Direct Contact: Do not handle the substance with bare hands. Ensure that no part of your skin is exposed.[1]
Step-by-Step Disposal Protocol
The disposal of an unknown chemical is a multi-step process that requires careful documentation and adherence to institutional and regulatory guidelines.
Step 1: Preliminary Characterization and Information Gathering
The first and most critical step is to gather as much information as possible about the chemical. While the exact identity may be unknown, clues to its potential hazards can often be found.
-
Consult Laboratory Records: Review all relevant experimental notes, synthesis records, and purchase orders that might provide information about the chemical's origin, intended use, or the reactants used to synthesize it.
-
Inquire with Colleagues: Check with other researchers in the laboratory who may have worked with the substance or similar compounds.[1]
-
Visual and Physical Inspection (with extreme caution): In a controlled environment such as a fume hood, observe the physical state of the chemical (solid, liquid, gas).[2] Note its color, odor (do not intentionally inhale), and any other visible properties. Check the container for any faded or partial labels.[2]
-
Basic Hazard Assessment: If it is safe to do so, and with appropriate training, you may perform simple, low-risk tests to determine basic properties. For example, a small, representative sample could be tested for pH if it is an aqueous solution. Caution: Do not attempt any reaction-based tests without a thorough risk assessment.
Step 2: Waste Segregation and Containerization
Proper segregation is key to preventing dangerous chemical reactions.
-
Isolate the Waste: Do not mix the unknown chemical with any other waste streams.[3] It must be kept in its own, separate waste container.
-
Select a Compatible Container: Choose a waste container that is chemically resistant to the substance. If the substance is a liquid, ensure the container is leak-proof and has a secure cap. For solids, a wide-mouth container is often suitable. The container must be in good condition, free of cracks or rust.
-
Leave Headspace: Do not fill liquid waste containers to the brim. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Use a "Hazardous Waste" Label: Affix a hazardous waste tag or label to the container.[1]
-
Provide Complete Information: Fill out the label as completely as possible. Even with an unknown substance, you must provide certain key details. The table below outlines the essential information to be recorded.
| Field on Hazardous Waste Tag | Information to Provide for this compound (or any unknown chemical) | Rationale |
| Generator Name and Contact | Your name, principal investigator, laboratory room number, and phone number. | To identify the source of the waste for any necessary follow-up. |
| Chemical Contents | "Unknown Chemical (this compound)". List any suspected components or reactants. | Clearly indicates the contents are not fully identified. |
| Physical State | Solid, Liquid, or Gas. | Informs waste handlers of the material's physical form. |
| Quantity | The estimated volume or mass of the waste in the container. | Required for waste manifest and disposal planning. |
| Date of Accumulation | The date you first added waste to the container. | Tracks how long the waste has been stored. |
| Hazard Classification | Check all that apply based on your preliminary assessment (e.g., "Corrosive," "Ignitable," "Toxic"). If completely unknown, write "Hazards Unknown." | Provides an initial indication of the potential risks. |
Step 4: Safe Storage in the Laboratory
While awaiting pickup, the hazardous waste must be stored safely.
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation from Incompatibles: Ensure the unknown waste is stored away from other, incompatible chemicals.
Step 5: Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact EHS: Once the waste container is properly labeled and stored, contact your institution's EHS office to schedule a waste pickup.[1][4]
-
Provide Documentation: Be prepared to provide the EHS team with all the information you have gathered about the unknown substance.
-
Potential for Analysis: Be aware that the disposal of an unknown chemical can be significantly more expensive than for a known substance, as it may require analytical testing to determine its properties before it can be safely transported and disposed of.[2] This cost is typically charged to the generating department or research group.[4]
Workflow for Unidentified Chemical Waste Disposal
The following diagram illustrates the decision-making process for handling and disposing of an unknown chemical waste product like this compound.
Caption: Decision workflow for the safe disposal of an unidentified laboratory chemical.
By adhering to this structured protocol, researchers and laboratory professionals can ensure that unknown chemical substances are managed in a safe, compliant, and environmentally responsible manner, thereby building a culture of safety and trust within the scientific community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
